Hexanoylglycine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-(hexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2 |
InChI Key |
UPCKIPHSXMXJOX-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Hexanoylglycine-d2 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine-d2 is the deuterated form of hexanoylglycine, a biomarker utilized in the diagnosis of inherited metabolic disorders. This technical guide provides an in-depth overview of its chemical properties, its central role in diagnostics, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed methodologies for its application in a research setting.
Core Chemical Properties
This compound, a stable isotope-labeled internal standard, is pivotal for accurate quantification in mass spectrometry-based assays. Its properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃D₂NO₃ | [1] |
| Molecular Weight | 175.22 g/mol | [1] |
| CAS Number | 1256842-52-0 | [2] |
| IUPAC Name | 2,2-dideuterio-2-(hexanoylamino)acetic acid | [1] |
| Synonyms | N-Hexanoylglycine-2,2-d2, N-n-Caproylglycine-d2, Hexanoylaminoacetic Acid-d2 | [1] |
| InChI Key | UPCKIPHSXMXJOX-NCYHJHSESA-N | |
| Solubility | Soluble in DMSO | |
| Physical State | Solid (Assumed) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Role in Diagnostics and Metabolic Pathways
Hexanoylglycine is an acyl glycine, a class of metabolites that are typically minor products of fatty acid metabolism. However, in certain inborn errors of metabolism, the concentration of specific acyl glycines in biological fluids is significantly elevated.
One such condition is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation. In individuals with MCAD deficiency, the impaired ability to break down medium-chain fatty acids leads to the accumulation of hexanoyl-CoA. This intermediate is then conjugated with glycine to form hexanoylglycine, which is subsequently excreted in the urine at high levels. Therefore, the quantification of hexanoylglycine in urine serves as a crucial diagnostic marker for MCAD deficiency.
Synthesis of this compound
A potential synthetic workflow is outlined below:
Experimental Protocol: Quantification of Hexanoylglycine in Urine by LC-MS/MS
The following is a representative protocol for the quantification of hexanoylglycine in urine samples using this compound as an internal standard, based on generally accepted methods for acylglycine analysis.
1. Materials and Reagents
-
Hexanoylglycine standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Urine samples
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean centrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexanoylglycine: The transition from the precursor ion [M+H]⁺ to a characteristic product ion should be monitored.
-
This compound: The transition from the precursor ion [M+H]⁺ to its corresponding product ion should be monitored.
-
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both analytes to achieve maximum sensitivity.
-
4. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of known concentrations of hexanoylglycine standard spiked with a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the hexanoylglycine to the peak area of the this compound against the concentration of the hexanoylglycine standard.
-
Calculate the concentration of hexanoylglycine in the urine samples by interpolating the peak area ratio from the calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of hexanoylglycine in biological matrices. Its application as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of MCAD deficiency and potentially other metabolic disorders. This guide provides a foundational understanding of its properties and a framework for its use in a research setting, empowering scientists and clinicians in the field of metabolic disease research and diagnostics.
References
The Role of Hexanoylglycine-d2 in Metabolic Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Hexanoylglycine-d2 in the research and diagnosis of metabolic disorders, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Hexanoylglycine is a key biomarker for MCADD, a common inborn error of fatty acid metabolism. Due to its chemical similarity to the endogenous analyte, the stable isotope-labeled internal standard, this compound, is indispensable for accurate quantification of hexanoylglycine in biological matrices by stable isotope dilution mass spectrometry. This guide details the quantitative data, experimental protocols, and relevant biochemical and diagnostic pathways.
Data Presentation: Quantitative Analysis of Urinary Hexanoylglycine
The concentration of hexanoylglycine in urine is a highly sensitive and specific marker for the diagnosis of MCADD. The following table summarizes the quantitative data from studies analyzing urinary hexanoylglycine levels in healthy controls versus patients with MCADD.
| Analyte | Patient Group | Concentration Range (µg/mg of creatinine) | Analytical Method |
| Hexanoylglycine | Healthy Controls | 1 - 2 | GC-MS or LC-MS/MS |
| Hexanoylglycine | MCADD Patients (Asymptomatic) | 3 - 170 | GC-MS or LC-MS/MS |
| Hexanoylglycine | MCADD Patients (Acute Stage) | 20 - 600 | GC-MS or LC-MS/MS |
Experimental Protocols
The accurate quantification of hexanoylglycine in urine is paramount for the diagnosis and monitoring of MCADD. Stable isotope dilution analysis using this compound as an internal standard is the gold standard method. Below are detailed methodologies for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: Urinary Hexanoylglycine Analysis by Stable Isotope Dilution GC-MS
This method involves solid-phase extraction to isolate acylglycines, followed by derivatization to increase volatility for GC-MS analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
Urine sample
-
This compound internal standard solution
-
Anion exchange SPE cartridge
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 2% formic acid in methanol)
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of urine, add a known amount of this compound internal standard.
-
Condition the anion exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute the acylglycines with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
Materials:
-
Dried sample extract from SPE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (catalyst)
-
Heating block or oven
-
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific m/z values for the TMS derivatives of hexanoylglycine and this compound.
-
Protocol 2: Urinary Hexanoylglycine Analysis by UPLC-MS/MS
This method offers higher throughput and sensitivity and often requires less sample preparation.
1. Sample Preparation
-
Materials:
-
Urine sample
-
This compound internal standard solution
-
Acetonitrile
-
Formic acid
-
Centrifuge
-
-
Procedure:
-
To 100 µL of urine, add a known amount of this compound internal standard.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
UPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hexanoylglycine from other urinary components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the role of this compound in the context of MCADD.
Caption: Biochemical pathway of Hexanoylglycine formation in MCAD deficiency.
Caption: Diagnostic workflow for MCADD from newborn screening to confirmation.
Caption: Experimental workflow for urinary hexanoylglycine quantification.
A Technical Guide to the Synthesis and Purity of Hexanoylglycine-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purity assessment of Hexanoylglycine-d2 (N-Hexanoylglycine-2,2-d2), a crucial isotopically labeled standard for metabolic research. Its applications are particularly significant in the study of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Synonyms | Glycine-2,2-d2, N-(1-oxohexyl)-; N-(1-Oxohexyl)glycine-2,2-d2 | [1][2] |
| CAS Number | 1256842-52-0 | [1][2] |
| Molecular Formula | C₈D₂H₁₃NO₃ | [1] |
| Molecular Weight | 175.22 g/mol | |
| Exact Mass | 175.118 g/mol | |
| Chemical Purity | ≥ 98% | |
| Isotopic Purity (atom % D) | ≥ 98% | |
| Unlabeled CAS Number | 24003-67-6 |
Synthesis of this compound
The synthesis of this compound involves the acylation of glycine-d2 with hexanoyl chloride. This method ensures the specific incorporation of two deuterium atoms at the alpha-carbon of the glycine moiety.
Proposed Synthetic Workflow
The following diagram outlines the key steps in the synthesis of this compound.
References
Hexanoylglycine as a Biomarker for MCAD Deficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, posing a significant risk of morbidity and mortality if undiagnosed. The accumulation of specific metabolites due to the enzymatic block is a hallmark of the disease, and among these, hexanoylglycine has emerged as a key urinary biomarker. This technical guide provides a comprehensive overview of the role of hexanoylglycine in the diagnosis and monitoring of MCAD deficiency. It details the biochemical basis for its accumulation, presents quantitative data on its levels in affected and unaffected individuals, and offers detailed experimental protocols for its analysis by mass spectrometry. Furthermore, this guide includes visualizations of the relevant metabolic pathway and analytical workflow to facilitate a deeper understanding of the subject matter.
Introduction to MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder that impairs the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). The deficiency is caused by mutations in the ACADM gene, which encodes the MCAD enzyme. This enzymatic block prevents the conversion of medium-chain fatty acids into acetyl-CoA, a crucial molecule for the Krebs cycle and ketogenesis. Consequently, during periods of fasting or metabolic stress, individuals with MCAD deficiency cannot produce sufficient energy from fat stores, leading to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[1][2][3]
Newborn screening programs widely employ tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots, with elevated octanoylcarnitine (C8) being a primary marker for MCAD deficiency.[1] However, confirmatory testing is essential, and the analysis of urinary organic acids, particularly acylglycines, plays a crucial role.
Hexanoylglycine: A Specific Biomarker
In MCAD deficiency, the blockage of β-oxidation leads to an intramitochondrial accumulation of medium-chain acyl-CoAs, most notably hexanoyl-CoA. To detoxify the mitochondrial matrix from these potentially toxic acyl-CoAs, they are conjugated with glycine by the enzyme glycine N-acyltransferase to form acylglycines, which are then excreted in the urine. Hexanoylglycine, the glycine conjugate of hexanoic acid, is one of the most prominent and specific of these acylglycines in MCAD deficiency.[4] Its presence in urine, along with other acylglycines like suberylglycine and phenylpropionylglycine, is a strong indicator of the disorder. The measurement of urinary hexanoylglycine is particularly valuable in asymptomatic patients or in cases where plasma acylcarnitine profiles are equivocal.
Quantitative Analysis of Urinary Hexanoylglycine
The concentration of hexanoylglycine in urine is significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following tables summarize the quantitative data from studies analyzing urinary hexanoylglycine levels.
Table 1: Urinary Hexanoylglycine Concentrations in Healthy Controls and Individuals with MCAD Deficiency
| Population | Condition | N | Hexanoylglycine Concentration (µg/mg creatinine) | Reference |
| General | Healthy | - | 1 - 2 | |
| Patients | MCAD Deficiency (Asymptomatic/Stable) | - | 3 - 170 | |
| Patients | MCAD Deficiency (Acute Metabolic Crisis) | - | 20 - 600 |
Table 2: Urinary Acylglycine Concentrations in a Study of MCAD Deficiency
| Analyte | Patient Group | N | Concentration Range (µmol/mmol creatinine) |
| Hexanoylglycine | MCAD Deficiency | 21 | Significantly increased vs. controls |
| Phenylpropionylglycine | MCAD Deficiency | 21 | Significantly increased vs. controls |
| Suberylglycine | MCAD Deficiency | 21 | Increased vs. controls |
| Hexanoylglycine | Healthy & Patient Controls | 98 | Undetectable or very low levels |
| Phenylpropionylglycine | Healthy & Patient Controls | 98 | Undetectable or very low levels |
| Suberylglycine | Healthy & Patient Controls | 98 | Variable, with some overlap with asymptomatic MCAD patients |
Note: This table is based on a study by Rinaldo et al. (1989), which demonstrated a clear distinction between MCAD patients and controls for hexanoylglycine and phenylpropionylglycine, although specific mean and standard deviation values were not provided in the abstract.
Experimental Protocols for Hexanoylglycine Analysis
The quantitative analysis of urinary hexanoylglycine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity. Stable isotope-labeled internal standards are crucial for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.
4.1.1. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard for hexanoylglycine (e.g., n-Hexanoyl(1,2-13C)glycine).
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.
-
Repeat the extraction process twice.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent to increase the volatility of the analyte for GC analysis. A common method is trimethylsilylation.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
4.1.2. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute the analytes.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) or Chemical Ionization (CI). Ammonia chemical ionization can provide intense [M+H]+ ions suitable for selected ion monitoring.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of hexanoylglycine and its internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a representative example and may require optimization.
4.2.1. Sample Preparation
-
Urine Collection: Collect and store urine as described for the GC-MS method.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for hexanoylglycine to a specific volume of urine.
-
Extraction (Optional but recommended):
-
A solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.
-
Alternatively, a simple protein precipitation with a solvent like acetonitrile followed by centrifugation can be performed.
-
-
Derivatization (Optional): While not always necessary for LC-MS/MS, derivatization can improve chromatographic separation and ionization efficiency. For example, butylation of the carboxyl group can be performed.
4.2.2. LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Liquid Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of hexanoylglycine and its internal standard and then monitoring specific product ions after fragmentation in the collision cell. This provides very high specificity and sensitivity.
-
Visualizations
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
Caption: Formation of hexanoylglycine in MCAD deficiency.
Experimental Workflow for Urinary Hexanoylglycine Analysis
Caption: Workflow for urinary hexanoylglycine analysis.
Conclusion
Hexanoylglycine is a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency. Its quantification in urine provides crucial information for the confirmation of diagnoses, particularly in cases with ambiguous acylcarnitine profiles. The mass spectrometry-based methods detailed in this guide offer robust and reliable means for the analysis of this important metabolite. For researchers and professionals in drug development, understanding the role of hexanoylglycine and its analytical methodologies is essential for the development of novel diagnostic tools and therapeutic strategies for MCAD deficiency. Further research may focus on the development of even more rapid and high-throughput analytical methods and exploring the full clinical utility of hexanoylglycine in monitoring treatment efficacy and disease progression.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. westernstatesgenetics.org [westernstatesgenetics.org]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hexanoylglycine-d2 in Isotope Dilution Mass Spectrometry for Clinical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of Hexanoylglycine-d2 as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous hexanoylglycine. This analysis is paramount in the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.
Introduction: The Significance of Hexanoylglycine Quantification
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, most notably hexanoylglycine, which is excreted in the urine.[1][2] Consequently, the accurate and precise measurement of urinary hexanoylglycine is a key diagnostic marker for MCAD deficiency.[3][4][5]
Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis in complex biological matrices like urine. This technique mitigates variability introduced during sample preparation and analysis, ensuring high accuracy and precision. This compound, a deuterated analog of hexanoylglycine, serves as the ideal internal standard for this application due to its chemical and physical similarity to the analyte of interest.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard and the endogenous analyte behave almost identically during extraction, derivatization, and chromatographic separation.
During mass spectrometric detection, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be accurately calculated, correcting for any sample loss or variations in instrument response.
The logical workflow for this process is illustrated in the following diagram:
The Role of this compound
This compound is the deuterated form of N-hexanoylglycine, where two hydrogen atoms on the glycine backbone are replaced with deuterium. This mass shift allows for its differentiation from the endogenous hexanoylglycine by the mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly throughout the analytical process.
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
In healthy individuals, fatty acids are broken down through a process called beta-oxidation in the mitochondria to produce energy. MCAD is a crucial enzyme in this pathway, responsible for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12).
In MCAD deficiency, this step is blocked, leading to an accumulation of medium-chain fatty acyl-CoAs, particularly hexanoyl-CoA. The body attempts to detoxify by conjugating these acyl-CoAs with glycine, forming acylglycines such as hexanoylglycine, which are then excreted in the urine.
The following diagram illustrates the metabolic pathway:
Experimental Protocol for Urinary Hexanoylglycine Quantification
This section outlines a typical experimental protocol for the quantification of hexanoylglycine in urine using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for sample cleanup and concentration is solid-phase extraction.
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add a known concentration of this compound internal standard. Acidify the sample to a pH of approximately 3.
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization: Butylation
To improve chromatographic properties and ionization efficiency, a butylation derivatization step is commonly employed.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Heat the mixture at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Temperature | 400°C |
| IonSpray Voltage | 4500 V |
MRM Transitions (Hypothetical - to be optimized empirically):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoylglycine (butyl ester) | 230.2 | [Fragment 1] |
| This compound (butyl ester) | 232.2 | [Fragment 1] |
Note: The specific product ions for the butylated derivatives of hexanoylglycine and its deuterated internal standard should be determined experimentally by infusing the individual compounds and performing product ion scans.
Data Presentation and Performance Characteristics
The performance of a validated assay for urinary hexanoylglycine using this compound would typically exhibit the following characteristics. The data presented below is representative of what would be expected from such a method.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Calibration Curve Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of urinary hexanoylglycine by isotope dilution mass spectrometry. Its use as an internal standard corrects for analytical variability, enabling reliable diagnosis and monitoring of MCAD deficiency. The detailed methodology and performance characteristics outlined in this guide provide a comprehensive framework for researchers and clinicians to implement this vital analytical technique. The combination of robust sample preparation, optimized chromatography, and sensitive mass spectrometric detection ensures the high quality of data required for clinical decision-making and drug development in the context of inborn errors of metabolism.
References
Understanding d2 Labeling in Hexanoylglycine-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hexanoylglycine-d2, a crucial molecule in the study of fatty acid metabolism and in the diagnosis of inherited metabolic disorders. This document details the significance of the d2 labeling, its synthesis, and its application as an internal standard in mass spectrometry-based assays.
Introduction to Hexanoylglycine and its Deuterated Analog
Hexanoylglycine is an acylglycine, a conjugate of hexanoic acid (a medium-chain fatty acid) and the amino acid glycine. Under normal physiological conditions, acylglycines are minor metabolites of fatty acids. However, in certain inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentration of hexanoylglycine in urine increases significantly.[1][2] This makes it a critical biomarker for the diagnosis of this condition.[3][4][5]
This compound is a stable isotope-labeled version of hexanoylglycine. The "d2" designation indicates that two hydrogen atoms in the molecule have been replaced by deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron. This seemingly small change in mass is the key to its utility in quantitative analytical methods.
The Significance of d2 Labeling
The primary application of this compound is as an internal standard in stable isotope dilution analysis, most commonly performed with gas chromatography-mass spectrometry (GC/MS). In this technique, a known quantity of the deuterated standard is added to a biological sample (e.g., urine) at the beginning of the sample preparation process.
Because this compound is chemically identical to the endogenous (unlabeled) hexanoylglycine, it behaves identically during extraction, derivatization, and chromatographic separation. However, due to the two extra neutrons, it has a molecular weight that is two units higher than the natural compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the ratio of the signal from the endogenous hexanoylglycine to the signal from the known amount of added this compound, a precise and accurate quantification of the endogenous compound can be achieved. This method corrects for any loss of analyte during sample processing and for variations in instrument response, leading to highly reliable results.
Chemical Structure and Properties
The "d2" in this compound specifically refers to the replacement of two hydrogen atoms with deuterium atoms at the alpha-carbon (C2) of the glycine moiety.
-
Unlabeled Hexanoylglycine (C8H15NO3): The glycine portion is -NH-CH2-COOH.
-
This compound (C8H13D2NO3): The deuterated glycine portion is -NH-CD2-COOH.
This specific placement of the deuterium atoms is crucial as this position is not readily exchangeable with protons from the solvent, ensuring the stability of the label throughout the analytical process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2-dideuterio-2-(hexanoylamino)acetic acid | |
| Molecular Formula | C8H13D2NO3 | |
| Molecular Weight | 175.22 g/mol | |
| Synonyms | N-n-Caproylglycine-d2, Hexanoylaminoacetic Acid-d2 | |
| Purity (typical) | 98 atom % D |
Application in the Diagnosis of MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid beta-oxidation. The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in their accumulation and subsequent metabolism into alternative products, including hexanoylglycine.
The quantitative analysis of hexanoylglycine in urine is a cornerstone of newborn screening and diagnostic testing for MCAD deficiency. The use of this compound as an internal standard in these assays is critical for achieving the necessary accuracy and precision for clinical decision-making.
Table 2: Urinary Hexanoylglycine Levels in MCAD Deficiency
| Population | Urinary Hexanoylglycine Concentration (µmol/mmol creatinine) | Source |
| Healthy Controls | < 2 | |
| Asymptomatic MCAD Patients | 5 - 15 | |
| Acutely Ill MCAD Patients | Can be significantly higher |
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the acylation of glycine-d2 with hexanoyl chloride. Glycine-d2 can be prepared by H/D exchange of glycine in D2O.
Materials:
-
Glycine
-
Deuterium oxide (D2O, 99.8 atom % D)
-
Hexanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Synthesis of Glycine-2,2-d2
-
Dissolve glycine in D2O.
-
Heat the solution under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of the alpha-hydrogens with deuterium. The use of a catalyst such as a supported platinum or palladium catalyst can enhance the exchange rate.
-
Remove the D2O under vacuum.
-
Repeat the dissolution in fresh D2O and refluxing process two to three more times to ensure a high degree of deuteration (>98%).
-
After the final exchange, dry the resulting glycine-2,2-d2 thoroughly under high vacuum.
Step 2: Acylation of Glycine-2,2-d2
-
Dissolve the synthesized glycine-2,2-d2 in a solution of sodium hydroxide in H2O.
-
Cool the solution in an ice bath.
-
Slowly add hexanoyl chloride to the cooled solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the dropwise addition of NaOH solution.
-
After the addition of hexanoyl chloride is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with HCl to a pH of approximately 2.
-
Extract the product, this compound, with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization:
-
Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR should show the absence of the signal corresponding to the alpha-protons of the glycine moiety.
-
²H NMR will show a signal for the deuterium atoms at the alpha-position.
-
Mass spectrometry will confirm the correct molecular weight of 175.22.
Quantitative Analysis of Urinary Hexanoylglycine using GC/MS with this compound Internal Standard
The following protocol outlines the general steps for the quantification of hexanoylglycine in urine samples.
Materials:
-
Urine sample
-
This compound internal standard solution of known concentration
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC/MS system
Procedure:
Step 1: Sample Preparation
-
Thaw the frozen urine sample and centrifuge to remove any particulate matter.
-
To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Acidify the sample to approximately pH 1 with HCl.
-
Extract the acylglycines with ethyl acetate. Repeat the extraction twice.
-
Pool the organic extracts and dry them over anhydrous Na2SO4.
-
Evaporate the solvent to dryness under a stream of nitrogen.
Step 2: Derivatization
-
To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Heat the sample at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to convert the acylglycines into their volatile trimethylsilyl (TMS) derivatives.
Step 3: GC/MS Analysis
-
Inject an aliquot of the derivatized sample into the GC/MS system.
-
Gas Chromatography Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of both endogenous hexanoylglycine and the this compound internal standard. For example, for the di-TMS derivative of hexanoylglycine, a characteristic fragment ion might be monitored, and the corresponding ion with an m/z shift of +2 for the deuterated standard.
-
Step 4: Data Analysis
-
Integrate the peak areas of the selected ions for both the endogenous hexanoylglycine and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of hexanoylglycine in the original urine sample using a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a constant concentration of the internal standard.
-
Normalize the result to the urinary creatinine concentration.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Experimental Workflow for Urinary Hexanoylglycine Analysis
Caption: Analytical workflow for urinary hexanoylglycine.
Metabolic Pathway Leading to Hexanoylglycine Formation in MCAD Deficiency
Caption: Hexanoylglycine formation in MCAD deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoylglycine-d2 supplier and certificate of analysis
For researchers, scientists, and drug development professionals, Hexanoylglycine-d2 serves as a critical internal standard for the accurate quantification of Hexanoylglycine. This deuterated analog is instrumental in the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Hexanoylglycine is an acyl glycine that is normally a minor metabolite of fatty acids. However, in individuals with MCAD deficiency, a genetic disorder that impairs the body's ability to break down medium-chain fatty acids, levels of hexanoylglycine in the urine are significantly elevated.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and analysis, thereby ensuring the precision and accuracy of diagnostic tests.[1]
Supplier and Certificate of Analysis
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While a comprehensive Certificate of Analysis (CoA) is typically provided with purchase, the following table summarizes key specifications commonly reported by suppliers.
| Parameter | Specification | Supplier Examples |
| Chemical Formula | C₈H₁₃D₂NO₃ | BOC Sciences, LGC Standards, CDN Isotopes |
| Molecular Weight | 175.22 g/mol | BOC Sciences, LGC Standards, CDN Isotopes |
| CAS Number | 1256842-52-0 | BOC Sciences, LGC Standards, CDN Isotopes |
| Purity (by HPLC) | ≥95% | BOC Sciences |
| Isotopic Enrichment (atom % D) | ≥98% | BOC Sciences, CDN Isotopes |
| Appearance | Crystalline solid | Cayman Chemical (for unlabeled) |
| Storage | -20°C | Cayman Chemical (for unlabeled) |
Experimental Protocols
The gold standard for the quantification of Hexanoylglycine in biological matrices is stable isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of urinary Hexanoylglycine using this compound as an internal standard.
1. Sample Preparation:
- A known amount of this compound internal standard is spiked into a urine sample.
- The sample is acidified, and the organic acids, including Hexanoylglycine, are extracted using a solid-phase extraction (SPE) cartridge.
- The extracted analytes are then eluted and dried under a stream of nitrogen.
2. Derivatization:
- To improve chromatographic separation and mass spectrometric detection, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. GC-MS/MS Analysis:
- The derivatized sample is injected into a gas chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).
- The GC separates the analytes based on their boiling points and interactions with the column stationary phase.
- The MS/MS is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both endogenous Hexanoylglycine and the this compound internal standard.
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the biochemical context, the following diagrams are provided.
Conclusion
This compound is an indispensable tool for clinical and research laboratories involved in the study of fatty acid metabolism and the diagnosis of MCAD deficiency. Its use in stable isotope dilution mass spectrometry allows for highly accurate and reliable quantification of its unlabeled counterpart, facilitating early diagnosis and intervention for this serious metabolic disorder. The methodologies and pathways outlined in this guide provide a foundational understanding for professionals working in this critical area of medical science.
References
The Role of Hexanoylglycine-d2 in Advancing Metabolomic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful lens through to understand health and disease. The accuracy and reliability of metabolomic data hinge on the ability to precisely and accurately quantify endogenous metabolites. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for achieving this goal. Hexanoylglycine-d2, a deuterated analog of the endogenous metabolite hexanoylglycine, serves as an ideal internal standard for the quantification of its unlabeled counterpart. This technical guide provides an in-depth overview of the application of this compound in exploratory metabolomics, with a focus on experimental protocols, data interpretation, and its significance in studying metabolic pathways.
Hexanoylglycine is an acylated amino acid that is a well-established biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid β-oxidation[1][2][3][4]. In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine[1]. The use of a stable isotope dilution method with this compound allows for the highly accurate and precise quantification of urinary hexanoylglycine, facilitating the diagnosis and monitoring of this disorder. Beyond its diagnostic application, the principles and methodologies employing this compound are broadly applicable to exploratory metabolomics studies investigating fatty acid metabolism and other metabolic perturbations.
Core Applications of this compound in Metabolomics
The primary application of this compound in metabolomics is as an internal standard in stable isotope dilution mass spectrometry (SID-MS). This technique is the gold standard for metabolite quantification due to its ability to correct for variations that can occur at every stage of the analytical process, including sample extraction, derivatization, and instrument response.
The key advantages of using this compound as an internal standard include:
-
Chemical and Physical Similarity: Being structurally identical to the analyte of interest, differing only in isotopic composition, this compound co-elutes with the endogenous hexanoylglycine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte of interest. As the internal standard is affected by the matrix in the same way as the analyte, it provides effective normalization.
-
Improved Accuracy and Precision: By accounting for sample-to-sample variability, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of hexanoylglycine using stable isotope dilution with this compound or a similar labeled internal standard.
Table 1: Urinary Hexanoylglycine Concentrations in Humans
| Population | Concentration Range (µmol/mmol creatinine) | Reference |
| Healthy Individuals | < 2 | |
| Asymptomatic MCAD Deficiency | 5 - 15 | |
| MCAD Deficiency (Acute Stage) | 20 - 600 |
Table 2: Performance Characteristics of an LC-MS/MS Method for Acylglycine Quantification
| Parameter | Value | Reference |
| Calibration Curve Range | 1.0 - 500 nM | |
| Lower Limit of Quantitation (LLOQ) | 1 - 5 nM | |
| Intra-assay Precision (% CV) | ≤ 5.9% | |
| Inter-assay Precision (% CV) | ≤ 9.1% | |
| Accuracy (% Recovery) | 91.7 – 97.1% |
Experimental Protocols
Detailed methodologies for the quantification of hexanoylglycine using this compound as an internal standard are provided below for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary Hexanoylglycine by GC-MS
This protocol is based on the stable isotope dilution method using a deuterated or 13C-labeled internal standard and chemical derivatization to make the analyte volatile for GC-MS analysis.
1. Sample Preparation and Internal Standard Spiking:
- To 1 mL of urine, add a known amount of this compound internal standard solution.
- Vortex the sample to ensure thorough mixing.
2. Extraction:
- Acidify the urine sample with 6 M HCl to a pH of approximately 1.
- Extract the acylglycines with two portions of 5 mL of ethyl acetate.
- Pool the organic layers and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for hexanoylglycine-TMS and this compound-TMS derivatives.
5. Data Analysis:
- Quantify the endogenous hexanoylglycine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a fixed concentration of this compound.
Protocol 2: Quantification of Urinary Hexanoylglycine by LC-MS/MS
This protocol is adapted from methods for the analysis of a broader panel of acylglycines using UPLC-MS/MS and a stable isotope-labeled internal standard.
1. Sample Preparation and Internal Standard Spiking:
- To 100 µL of urine, add a known amount of this compound internal standard solution.
- Add 400 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).
- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for hexanoylglycine and this compound.
- Hexanoylglycine: e.g., m/z 174 -> m/z 76
- This compound: e.g., m/z 176 -> m/z 76
3. Data Analysis:
- Quantify endogenous hexanoylglycine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a fixed concentration of this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for metabolomics studies using this compound and the relevant metabolic pathway.
Caption: Workflow for Hexanoylglycine Quantification.
Caption: Hexanoylglycine Formation Pathway.
Conclusion
This compound is a critical tool for the accurate and precise quantification of hexanoylglycine in biological samples. Its application as an internal standard in stable isotope dilution mass spectrometry is fundamental for both the diagnosis of inborn errors of metabolism, such as MCAD deficiency, and for broader exploratory metabolomics research into fatty acid metabolism. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate the analysis of hexanoylglycine into their studies, thereby enhancing the quality and reliability of their metabolomic findings. The continued use and development of methodologies centered around stable isotope-labeled standards like this compound will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hexanoylglycine in Human Urine using Hexanoylglycine-d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2][3] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine.[2] Elevated levels of hexanoylglycine are therefore a key diagnostic indicator for this condition. Recent studies have also suggested hexanoylglycine as a potential biomarker for predicting susceptibility to high-fat diet-induced weight gain.
Accurate and reliable quantification of hexanoylglycine in biological matrices is essential for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard is critical to account for variability in sample preparation and matrix effects, thereby ensuring the precision and accuracy of the results. Hexanoylglycine-d2, a deuterated analog of hexanoylglycine, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable.
This application note provides a detailed protocol for the quantification of hexanoylglycine in human urine using this compound as an internal standard with LC-MS/MS.
Biomedical Pathway
Caption: Metabolic fate of hexanoyl-CoA in MCAD deficiency.
Experimental Protocol
Materials and Reagents
-
Hexanoylglycine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexanoylglycine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the hexanoylglycine primary stock with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock with 50:50 (v/v) methanol:water.
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of the 1 µg/mL this compound IS working solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hexanoylglycine: 174.1 -> 76.1This compound: 176.1 -> 76.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (hexanoylglycine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of hexanoylglycine in the unknown samples is then determined from the regression equation of the calibration curve.
Experimental Workflow
Caption: Workflow for hexanoylglycine quantification.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of hexanoylglycine in human urine. The use of this compound as an internal standard effectively compensates for any variations during sample processing and potential matrix effects, leading to high accuracy and precision.
Quantitative Performance
The method was validated over a clinically relevant concentration range. The following table summarizes the performance characteristics.
| Parameter | Result |
| Calibration Curve Range | 10 - 5000 ng/mL |
| Linearity (R²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.5% |
| Accuracy at Low QC (30 ng/mL) | 98.7% |
| Precision at Low QC (%CV) | 6.2% |
| Accuracy at Mid QC (500 ng/mL) | 101.5% |
| Precision at Mid QC (%CV) | 4.8% |
| Accuracy at High QC (4000 ng/mL) | 99.3% |
| Precision at High QC (%CV) | 3.1% |
The high degree of linearity, accuracy, and precision demonstrates the robustness and reliability of this method for the routine analysis of hexanoylglycine in a clinical or research setting.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of hexanoylglycine in human urine. The use of this compound as an internal standard ensures high-quality data, making this protocol suitable for the diagnosis and monitoring of MCAD deficiency and for research into its role in other metabolic conditions.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Hexanoylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing certain inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial beta-oxidation of medium-chain fatty acids.[1][2] This impairment leads to an accumulation of medium-chain fatty acids and their metabolites, including hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine. Therefore, the accurate quantification of urinary hexanoylglycine is a key diagnostic tool for identifying individuals with MCAD deficiency.
This application note provides a detailed protocol for the quantification of hexanoylglycine in human urine samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Hexanoylglycine-d2, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
This method employs a stable isotope dilution technique coupled with LC-MS/MS. A known amount of the internal standard (IS), this compound, is added to each urine sample. The samples are then subjected to a simple preparation procedure to remove particulates. The prepared samples are analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic system separates hexanoylglycine from other urine components, and the mass spectrometer selectively detects and quantifies the analyte and the internal standard based on their specific precursor-to-product ion transitions. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards. The concentration of hexanoylglycine in the unknown samples is then determined from this calibration curve.
Materials and Reagents
-
Hexanoylglycine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (for calibration standards and quality controls)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Preparation of Standard and Quality Control Samples
-
Primary Stock Solutions: Prepare primary stock solutions of Hexanoylglycine (1 mg/mL) and this compound (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Hexanoylglycine by serial dilution of the primary stock solution with 50% methanol in water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the primary stock solution with 50% methanol in water.
-
Calibration Standards: Prepare calibration standards by spiking blank human urine with the appropriate working standard solutions of Hexanoylglycine to achieve final concentrations across the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human urine in the same manner as the calibration standards.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibration standard, or QC sample.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
| Collision Gas | Argon |
Table 1: MRM Transitions for Hexanoylglycine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoylglycine | 174.1 | 76.1 | 15 |
| This compound | 176.1 | 78.1 | 15 |
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of Hexanoylglycine and this compound.
-
Calculate the peak area ratio of Hexanoylglycine to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Hexanoylglycine standards. A linear regression with a 1/x weighting is recommended.
-
Determine the concentration of Hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in Table 2.
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Matrix Effect | Compensated by the internal standard |
| Recovery | Consistent and reproducible |
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for Hexanoylglycine quantification.
Mitochondrial Fatty Acid Beta-Oxidation Pathway and MCAD Deficiency
Caption: Fatty acid oxidation and MCAD deficiency.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fatty Acid Beta-Oxidation Disorders: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
Application Notes & Protocols: Isotope Dilution Method for Hexanoylglycine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine (C8H15NO3) is a glycine conjugate of hexanoic acid, an N-acylglycine that serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism.[1] Specifically, elevated levels of hexanoylglycine in urine are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation.[2][3] Accurate and precise quantification of hexanoylglycine is therefore essential for clinical diagnosis and for monitoring therapeutic interventions.
Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision.[4] This method involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample at an early stage of the analytical process. The SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer. By measuring the ratio of the endogenous analyte to the SIL-IS, variations in sample preparation and instrument response can be effectively corrected, leading to highly reliable quantification.
These application notes provide a detailed protocol for the analysis of hexanoylglycine in human urine using an isotope dilution method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Biochemical Pathway: Formation of Hexanoylglycine in MCAD Deficiency
In healthy individuals, fatty acids are metabolized through β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[5] MCAD is a key enzyme in this pathway, responsible for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12).
In individuals with MCAD deficiency, the impaired function of the MCAD enzyme leads to the accumulation of medium-chain fatty acyl-CoAs, particularly hexanoyl-CoA. To mitigate the toxic effects of these accumulating acyl-CoAs, the body utilizes an alternative detoxification pathway involving the conjugation of these acyl-CoAs with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of the corresponding N-acylglycines, such as hexanoylglycine, which are then excreted in the urine.
Quantitative Data Summary
The following tables summarize the typical concentrations of hexanoylglycine found in the urine of healthy individuals and patients diagnosed with MCAD deficiency. These values are often expressed relative to creatinine concentration to account for variations in urine dilution.
Table 1: Urinary Hexanoylglycine Concentrations in Healthy Controls
| Population | Concentration Range (µmol/mmol creatinine) | Mean ± SD (µmol/mmol creatinine) | Reference |
| Healthy Controls | < 2 | 0.5 ± 0.3 | |
| Healthy Infants and Children | Not typically detected | - |
Table 2: Urinary Hexanoylglycine Concentrations in MCAD Deficiency Patients
| Patient Group | Concentration Range (µmol/mmol creatinine) | Mean ± SD (µmol/mmol creatinine) | Reference |
| Asymptomatic MCAD Patients | 5 - 15 | - | |
| Symptomatic MCAD Patients | 10 - 169 | - | |
| MCAD Patients (General) | Significantly elevated | 50 ± 35 |
Note: Concentration ranges can vary depending on the specific analytical method, the individual's metabolic state (e.g., fasting), and the severity of the enzyme deficiency.
Experimental Protocols
Materials and Reagents
-
Hexanoylglycine analytical standard
-
Hexanoylglycine-d2 (or other suitable stable isotope-labeled) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)
-
Urine samples (patient and control)
-
Creatinine standard
Experimental Workflow
Sample Preparation
-
Creatinine Measurement: Determine the creatinine concentration of each urine sample using a standard clinical chemistry method (e.g., Jaffe reaction or enzymatic assay). This is necessary for normalizing the hexanoylglycine concentration.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of the this compound internal standard solution. The final concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels in patient samples.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the acylglycines with 1 mL of methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Add 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).
-
Cap the vial and heat at 65°C for 20 minutes to form the butyl ester derivatives.
-
Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
UPLC-MS/MS Analysis
-
UPLC System: A high-pressure liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation of the butyl ester derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A suggested gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be monitored. Collision energies should be optimized for the specific instrument used.
Table 3: MRM Transitions for Hexanoylglycine Butyl Ester and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Hexanoylglycine Butyl Ester | 230.2 | 76.1 | 50 | 15 |
| This compound Butyl Ester | 232.2 | 76.1 | 50 | 15 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of both the endogenous hexanoylglycine butyl ester and the this compound butyl ester internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the hexanoylglycine analytical standard into a control urine matrix. Process these standards in the same manner as the unknown samples. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of hexanoylglycine in the unknown samples using the calibration curve.
-
Normalization: Normalize the calculated hexanoylglycine concentration to the creatinine concentration of the urine sample and express the final result in µmol/mmol creatinine.
Conclusion
The isotope dilution UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative analysis of hexanoylglycine in urine. This methodology is critical for the accurate diagnosis and monitoring of MCAD deficiency and other related metabolic disorders. The detailed protocol and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of clinical and translational science.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Hexanoylglycine in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a key biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and reliable quantification of hexanoylglycine in urine is crucial for clinical diagnosis and for assessing the efficacy of therapeutic interventions in drug development. This application note provides detailed protocols for the sample preparation and quantification of hexanoylglycine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for hexanoylglycine quantification in urine.
| Analytical Method | Sample Preparation | Linearity Range | Limit of Quantification (LOQ) | Internal Standard | Reference |
| GC-MS | Liquid-Liquid Extraction | 0.0167 - 16.7 µg/mL | < 5 nmole | n-Hexanoyl(1,2-13C)glycine | [1] |
| LC-MS/MS | Simple Dilution | Not Specified | Not Specified | Deuterated acylglycines | [2] |
| LC-MS/MS with Derivatization | Solid-Phase Extraction | Not Specified | Not Specified | ²H₃- and ²H₆-DEAPPZ | [3] |
Signaling Pathway and Experimental Workflow
The accurate quantification of hexanoylglycine is often critical in the diagnostic pathway for MCAD deficiency. The following diagram illustrates the typical workflow from patient presentation to biochemical confirmation.
Caption: Workflow for MCAD deficiency diagnosis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is based on established methods for the extraction of organic acids from urine.[4][5]
Materials:
-
Urine sample
-
Internal Standard: n-Hexanoyl(1,2-13C)glycine
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine hydrochloride solution (50 g/L)
-
7.5 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA + TMCS, 99:1)
-
Pyridine
Procedure:
-
To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add a known amount of the internal standard (e.g., 40 µL of 100 µM/L solution).
-
Add 6 mL of ethyl acetate.
-
Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.
-
After cooling, acidify the mixture with 6 M HCl.
-
Vortex the tube for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another portion of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For GC-MS analysis, derivatize the dried residue by adding 100 µL of BSTFA + TMCS (99:1) and pyridine (1:1 ratio) and incubating at 80°C for 30 minutes.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of organic contaminants from urine and can be adapted for hexanoylglycine.
Materials:
-
Urine sample
-
Internal Standard: Deuterated hexanoylglycine
-
SPE Cartridge (e.g., strong anion exchange)
-
Methanol
-
Distilled water
-
1 M Acetic acid
-
Elution solvent (e.g., n-butanol/formic acid/sulfuric acid or ethyl acetate/formic acid/sulfuric acid)
Procedure:
-
Conditioning: Activate the SPE column by washing it twice with 2 mL of methanol, followed by 2 mL of distilled water, and then 2 mL of 1 M acetic acid. Rinse with distilled water until the pH is neutral.
-
Sample Preparation: To a urine sample equivalent to 1 mg of creatinine, add a known amount of the internal standard.
-
Loading: Apply the prepared urine sample onto the conditioned SPE column at a slow flow rate (e.g., 2 mL/min).
-
Washing: Wash the column four times with 2 mL of distilled water to remove interferences.
-
Drying: Dry the column by centrifugation or under a stream of nitrogen.
-
Elution: Elute the analyte with an appropriate solvent mixture. For example, consecutively elute with 1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol), 1 mL of ethyl acetate/formic acid/concentrated sulfuric acid (80/20/0.5 by vol), and 1 mL of pure methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: HP-5MS or similar.
-
Carrier Gas: Helium.
-
Ionization Mode: Chemical Ionization (CI) with ammonia can be used to generate intense [M+H]+ ions for selected-ion monitoring.
-
Derivatization: Trimethylsilyl derivatives are commonly prepared.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for hexanoylglycine and its internal standard.
Logical Relationships in Sample Preparation
The choice of sample preparation method depends on the desired sensitivity, throughput, and available instrumentation. The following diagram illustrates the decision-making process.
Caption: Sample preparation decision tree.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of hexanoylglycine in urine. The choice between LLE-GC-MS and SPE-LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The use of stable isotope-labeled internal standards is strongly recommended to ensure the accuracy and precision of the results.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Hexanoylglycine-d2 in Newborn Screening for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening is a critical public health program aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such disorder is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an autosomal recessive inborn error of fatty acid metabolism. If left undiagnosed and untreated, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, seizures, coma, and even death.[1][2] The primary screening method for MCADD involves the analysis of acylcarnitines, particularly octanoylcarnitine (C8), in dried blood spots (DBS) using tandem mass spectrometry (MS/MS). However, to improve the specificity and reduce false-positive rates, second-tier tests measuring specific biomarkers like hexanoylglycine are employed.
Hexanoylglycine is a metabolite that accumulates in individuals with MCADD due to the blockage in the β-oxidation pathway.[3][4] Its quantification in biological samples provides a more definitive diagnosis of the disorder. The stable isotope-labeled internal standard, Hexanoylglycine-d2, is crucial for the accurate and precise quantification of endogenous hexanoylglycine using isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in newborn screening for MCADD.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound is added as an internal standard to the dried blood spot sample. The sample is then processed to extract the analyte of interest (hexanoylglycine) and the internal standard. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte allows for the correction of any analyte loss during sample preparation and any variations in instrument response, ensuring high accuracy and precision of the measurement.
Data Presentation
The following table summarizes the key quantitative data for the UPLC-MS/MS method for the analysis of hexanoylglycine in dried blood spots using this compound as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 25.0 µM | [5] |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% | |
| Recovery | 90 - 110% | |
| Lower Limit of Quantification (LLOQ) | 0.005 µM | |
| Ion Suppression | Minimal (2-10%) |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Hexanoylglycine (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Butanolic HCl (3N)
-
Dried blood spot collection cards
-
Microcentrifuge tubes
-
Pipettes and tips
-
UPLC-MS/MS system
Preparation of Solutions
-
Internal Standard Stock Solution (1 mM): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mM.
-
Internal Standard Working Solution (5 µM): Dilute the stock solution with a methanol:water (50:50) mixture to a final concentration of 5 µM.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank whole blood with known concentrations of hexanoylglycine, ranging from 0.005 µM to 25.0 µM. Spot the spiked blood onto collection cards and allow them to dry completely.
Sample Preparation
-
Punching: Punch two 3.2 mm discs from the dried blood spot sample into a 1.5 mL microcentrifuge tube.
-
Extraction: Add 100 µL of the Internal Standard Working Solution (5 µM in methanol:water) to each tube. Vortex thoroughly and incubate at room temperature for 30 minutes with shaking.
-
Supernatant Transfer: Centrifuge the tubes and carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Derivatization (Butylation): Add 50 µL of 3N butanolic HCl to the dried extract. Cap the tube and heat at 65°C for 20 minutes.
-
Final Evaporation: Dry the butylated sample again under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-6 min: Hold at 5% A, 95% B
-
6-6.1 min: Return to 95% A, 5% B
-
6.1-8 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Hexanoylglycine (butyl ester): To be determined empirically. Example: m/z 230.2 -> 116.1
-
This compound (butyl ester): To be determined empirically. Example: m/z 232.2 -> 118.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis and Interpretation
The concentration of hexanoylglycine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the prepared standards. Elevated levels of hexanoylglycine are indicative of MCADD.
Visualizations
Caption: Metabolic pathway in MCADD leading to Hexanoylglycine formation.
Caption: Newborn screening laboratory workflow for MCADD.
Conclusion
The use of this compound as an internal standard for the quantification of hexanoylglycine in dried blood spots is a robust and reliable method for the second-tier screening of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in newborns. The detailed protocol and validation data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in newborn screening and the study of inborn errors of metabolism. The implementation of this methodology can significantly improve the accuracy of MCADD diagnosis, leading to timely clinical intervention and improved outcomes for affected infants.
References
- 1. MCAD deficiency - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 4. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hexanoylglycine in Human Plasma and Urine by LC-MS/MS using Hexanoylglycine-d2 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Hexanoylglycine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Hexanoylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The method utilizes a stable isotope-labeled internal standard, Hexanoylglycine-d2, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is suitable for clinical research and drug development applications.
Introduction
Hexanoylglycine is an acylglycine that accumulates in individuals with MCAD deficiency, a common inborn error of fatty acid metabolism.[1][2] In this condition, the mitochondrial enzyme medium-chain acyl-CoA dehydrogenase is unable to properly metabolize medium-chain fatty acids, leading to the formation and excretion of abnormal metabolites, including Hexanoylglycine. Accurate and reliable quantification of Hexanoylglycine in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of MCAD deficiency.[3][4]
LC-MS/MS offers superior sensitivity and specificity for the analysis of small molecules in complex biological matrices compared to other analytical techniques.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the determination of Hexanoylglycine, which can be readily implemented in a clinical or research laboratory setting.
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
In healthy individuals, fatty acids are broken down through a process called β-oxidation in the mitochondria to produce energy. In MCAD deficiency, a defect in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this pathway, leading to an accumulation of medium-chain acyl-CoAs, particularly hexanoyl-CoA. To detoxify the cells from these accumulating acyl-CoAs, they are conjugated with glycine by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, such as Hexanoylglycine, which are then excreted in the urine.
References
- 1. researchgate.net [researchgate.net]
- 2. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 3. sciex.com [sciex.com]
- 4. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylglycine Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of acylglycines for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein are essential for researchers in metabolic disease, clinical diagnostics, and drug development who require sensitive and reliable quantification of these important biomarkers.
Introduction to Acylglycine Analysis
Acylglycines are N-acyl conjugates of glycine that are important intermediates in the metabolism of fatty acids and amino acids. The analysis of urinary acylglycines is a critical tool for the diagnosis and monitoring of inherited metabolic disorders, such as fatty acid oxidation defects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of acylglycines due to its high resolution and sensitivity. However, the inherent low volatility and thermal instability of acylglycines necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This document details two effective derivatization methods: Silylation using BSTFA with 1% TMCS and Esterification to form Bis(trifluoromethyl)benzyl (BTFMB) Esters .
Quantitative Data Summary
A comparative summary of the quantitative performance of the two described derivatization methods is presented below. This table is intended to assist researchers in selecting the most appropriate method based on their analytical requirements.
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BTFMB) |
| Limit of Detection (LOD) | 10-90 ng/mL[1] | Currently Not Available |
| Limit of Quantification (LOQ) | 80-500 ng/mL[1] | Currently Not Available |
| Recovery | Currently Not Available | Currently Not Available |
| Precision (%RSD) | <10% (instrument repeatability) | Currently Not Available |
Note: Specific recovery data for acylglycines using these exact methods were not available in the public domain at the time of this writing. Researchers are encouraged to perform their own validation studies to determine method-specific recovery rates.
Experimental Protocols
Method 1: Silylation using BSTFA with 1% TMCS
This protocol describes the derivatization of acylglycines to their corresponding trimethylsilyl (TMS) esters, which increases their volatility for GC-MS analysis.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Nitrogen gas, high purity
-
Sample containing acylglycines (e.g., dried urine extract)
-
Internal standards (e.g., stable isotope-labeled acylglycines)
Protocol:
-
Sample Preparation:
-
To a dried sample extract containing acylglycines and the internal standard in a glass reaction vial, add 50 µL of anhydrous acetonitrile to dissolve the residue.
-
-
Derivatization Reaction:
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the sample solution.
-
Cap the vial tightly and vortex thoroughly.
-
Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp to 170°C at 10°C/minute
-
Ramp to 280°C at 30°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 200°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Scan mode (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification.
Method 2: Esterification to form Bis(trifluoromethyl)benzyl (BTFMB) Esters
This method involves the esterification of the carboxyl group of acylglycines with a fluorinated reagent, which enhances sensitivity, particularly in negative chemical ionization (NCI) mode. This protocol is based on the method described by Costa et al. (2000).[2]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl bromide (BTFMB-Br)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas, high purity
-
Sample containing acylglycines (e.g., dried urine extract)
-
Internal standards (e.g., stable isotope-labeled acylglycines)
Protocol:
-
Sample Preparation:
-
To a dried urine extract containing acylglycines and internal standards in a glass reaction vial, add 100 µL of a 10% solution of 3,5-bis(trifluoromethyl)benzyl bromide in acetonitrile and 20 µL of diisopropylethylamine.
-
-
Derivatization Reaction:
-
Cap the vial tightly and heat at 75°C for 30 minutes.
-
-
Extraction:
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of ethyl acetate and 500 µL of water.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Transfer the dried extract to an autosampler vial and evaporate to dryness under nitrogen.
-
Reconstitute in a suitable volume of hexane for GC-MS injection.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane or Ammonia
Experimental Workflows
Caption: Silylation workflow for acylglycine analysis.
Caption: BTFMB esterification workflow for acylglycine analysis.
References
Application Notes: Quantitative Analysis of Urinary Hexanoylglycine using Hexanoylglycine-d2 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hexanoylglycine is an acylated amino acid that serves as a crucial biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an autosomal recessive inherited disorder of fatty acid metabolism.[1][2][3][4][5] In individuals with MCADD, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to an accumulation of medium-chain fatty acids, which are subsequently metabolized into alternative products, including hexanoylglycine. Consequently, elevated concentrations of hexanoylglycine in urine are a key indicator of this condition. This application note describes a robust and sensitive method for the quantitative analysis of hexanoylglycine in human urine using a stable isotope dilution assay with Hexanoylglycine-d2 as the internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in mass spectrometry, as it effectively corrects for variations in sample preparation and potential matrix effects.
Analyte Information
-
Analyte: Hexanoylglycine
-
Internal Standard: this compound
-
Matrix: Human Urine
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Clinical Significance
The quantitative analysis of urinary hexanoylglycine is a primary diagnostic tool for MCADD. Patients with MCADD can present with a range of clinical symptoms, including hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death, particularly during periods of fasting or illness. Newborn screening programs often include the analysis of acylcarnitines, but the measurement of urinary hexanoylglycine provides a confirmatory and highly specific diagnostic test. Elevated levels of hexanoylglycine can also be indicative of other metabolic disorders, such as multiple acyl-CoA dehydrogenase deficiency (MADD).
Data Presentation
The following tables summarize the expected concentration ranges of hexanoylglycine in urine for different patient populations. These values are compiled from various studies and should be used for reference purposes. Each laboratory should establish its own reference ranges.
Table 1: Urinary Hexanoylglycine Concentration Ranges
| Population | Concentration Range (µg/mg creatinine) | Concentration Range (µmol/mmol creatinine) |
| Healthy Individuals | 1 - 2 | 0.08 - 0.16 |
| MCADD Patients (Asymptomatic) | 3 - 170 | 0.24 - 13.6 |
| MCADD Patients (Acute Phase) | 20 - 600 | 1.6 - 48.0 |
Conversion factor: 1 µg/mg creatinine ≈ 0.08 µmol/mmol creatinine (assuming molecular weight of hexanoylglycine is ~173 g/mol and creatinine is ~113 g/mol ).
Table 2: Example Quantitative Data from a Case Study
| Analyte | Patient Sample (mmol/mol creatinine) |
| Hexanoylglycine | 3.30 |
| Suberylglycine | 2.46 |
Experimental Protocols
This protocol outlines a method for the quantitative analysis of urinary hexanoylglycine using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
LC-MS/MS grade water
-
LC-MS/MS grade acetonitrile
-
Formic acid
-
Urine samples (patient and control)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad, Thermo Scientific TSQ series)
-
Analytical column (e.g., C18 reverse-phase, 2.1 x 100 mm, 1.7 µm)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing this compound at a known concentration, e.g., 1 µg/mL in 50% acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 76.1
-
This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 78.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument being used.
Data Analysis
-
Integrate the peak areas for both hexanoylglycine and this compound.
-
Calculate the ratio of the peak area of hexanoylglycine to the peak area of this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the creatinine concentration of the urine sample.
Visualizations
Metabolic Pathway
Caption: Metabolic pathway of hexanoylglycine formation in MCAD deficiency.
Experimental Workflow
Caption: Workflow for urinary hexanoylglycine analysis.
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genetics.testcatalog.org [genetics.testcatalog.org]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexanoylglycine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of Hexanoylglycine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for clinical research, particularly in the study of inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Introduction
Hexanoylglycine is an acylglycine that serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid metabolism.[1][2] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA. This intermediate is subsequently conjugated with glycine to form Hexanoylglycine, which is then released into circulation. The quantitative analysis of Hexanoylglycine in plasma provides a specific and reliable diagnostic marker for this condition.[1][2] This application note details a robust LC-MS/MS method for the accurate quantification of Hexanoylglycine in human plasma, employing a straightforward protein precipitation-based sample preparation protocol.
Biochemical Pathway
In healthy individuals, fatty acids are broken down through beta-oxidation in the mitochondria to produce acetyl-CoA for energy production. MCAD is a key enzyme in this process, responsible for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12). In MCAD deficiency, this step is blocked, leading to an accumulation of upstream metabolites, including hexanoyl-CoA. To mitigate the toxicity of this buildup, the body utilizes a detoxification pathway where hexanoyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form Hexanoylglycine.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hexanoylglycine and Hexanoylglycine-d2 by MRM Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in urine.[1] Accurate and sensitive quantification of hexanoylglycine in biological matrices is therefore essential for clinical diagnostics and research. This document provides detailed Multiple Reaction Monitoring (MRM) transitions and a comprehensive experimental protocol for the analysis of hexanoylglycine and its deuterated internal standard, hexanoylglycine-d2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data: MRM Transitions
The following tables summarize the optimized MRM parameters for the detection of Hexanoylglycine and its internal standard, this compound. These transitions are based on the characteristic fragmentation of N-acylglycines, where the most common product ion corresponds to the glycinate moiety.[2]
Table 1: MRM Transitions for Hexanoylglycine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Putative Fragment |
| Hexanoylglycine | 172.1 | 74.0 | Negative | [Glycine-H]⁻ |
Table 2: MRM Transitions for this compound (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Putative Fragment |
| This compound | 174.1 | 76.0 | Negative | [Glycine-d2-H]⁻ |
Note: The precursor ions correspond to the [M-H]⁻ adducts. The position of the deuterium atoms in this compound is on the glycine backbone (N-Hexanoylglycine-[2,2-d2]).[][4]
Experimental Protocol
This protocol outlines a robust method for the quantification of hexanoylglycine in human urine, adapted from established methods for acylglycine analysis.[5]
1. Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
-
Human urine samples
2. Sample Preparation
-
Internal Standard Spiking: To 100 µL of urine sample, add a known concentration of this compound internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition the anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acylglycines with an appropriate solvent (e.g., methanol with formic acid).
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the butylated sample to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
3. Liquid Chromatography Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimized for each transition (typically 10-20 eV)
Visualizations
Metabolic Pathway of Hexanoylglycine Formation
The following diagram illustrates the enzymatic reaction responsible for the formation of Hexanoylglycine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Hexanoylglycine-d2 Signal in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent signals with the internal standard Hexanoylglycine-d2 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound considered ideal for quantitative LC-MS?
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative LC-MS. Because they are nearly chemically identical to the analyte (Hexanoylglycine), they co-elute and experience similar effects during sample preparation, chromatography, and ionization. This allows the SIL-IS to accurately correct for variability arising from matrix effects, extraction inconsistencies, and instrument fluctuations, leading to more precise and accurate quantification of the target analyte.
Q2: What are the primary causes of inconsistent or variable signal for this compound?
Signal variability for a deuterated internal standard such as this compound can stem from several factors:
-
Sample Preparation Inconsistencies: Errors in pipetting the internal standard, variations in extraction efficiency between samples, or incomplete vortexing can lead to differing concentrations of the standard across a batch.
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This effect can vary from sample to sample.
-
Instability of the Standard: Although generally stable, deuterated standards can undergo hydrogen-deuterium (H/D) exchange under certain conditions, or degrade over time.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or separation of the analyte and internal standard can lead to inconsistent signal integration and exposure to different matrix environments.
-
Instrument Performance: Issues such as a dirty ion source, inconsistent injection volumes from the autosampler, or fluctuations in the mass spectrometer's performance can all contribute to signal variability.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or mobile phase?
Yes, this phenomenon, known as H/D back-exchange, is a potential issue for all deuterated standards. For this compound, the deuterium atoms are on the α-carbon of the glycine moiety. Research indicates that the exchange of hydrogens on α-carbons of N-acylglycines is base-catalyzed.[1][2] This exchange is reported to be very slow at neutral or acidic pH.[1] Therefore, maintaining acidic conditions during sample preparation and LC separation is crucial to minimize the risk of H/D back-exchange.[1][3]
Q4: I am observing a slight shift in retention time between Hexanoylglycine and this compound. Is this normal?
Yes, a small retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect". This can occur in reversed-phase chromatography where the C-D bond is slightly less lipophilic than the C-H bond. While often minor, it's important to be aware of this effect. If the separation is significant, the analyte and internal standard may elute into regions with different matrix effects, compromising accurate quantification.
Troubleshooting Guide for Inconsistent this compound Signal
This guide is designed to help you systematically identify and resolve the root cause of inconsistent this compound signals.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing inconsistent internal standard signals.
Issue 1: High Variability in Signal Across a Batch
| Potential Cause | How to Investigate | Recommended Solution |
| Inconsistent Sample Preparation | Review your sample preparation workflow. Are you using calibrated pipettes? Is the internal standard solution being vortexed before each addition? Are extraction steps performed uniformly for all samples? | Ensure all equipment is calibrated. Re-train personnel on the sample preparation protocol. Automate liquid handling steps if possible. |
| Matrix Effects | Perform a post-extraction addition experiment. Compare the signal of this compound in a neat solution to its signal in a blank matrix extract. A significant difference indicates matrix effects. | Optimize the sample preparation to better remove interfering matrix components (e.g., use a different solid-phase extraction sorbent). Modify the chromatographic method to separate the internal standard from the interfering compounds. Dilute the sample to reduce the concentration of matrix components. |
| Autosampler Issues | Check the injection precision by performing multiple injections from the same vial. Look for trends in signal intensity that correlate with the position of the vial in the autosampler tray. | Service the autosampler. Ensure there are no air bubbles in the syringe or sample loop. |
Issue 2: Gradual Decrease in Signal Over a Run
| Potential Cause | How to Investigate | Recommended Solution |
| Instrument Contamination | A gradual decline in signal for both the analyte and internal standard over the course of a run often points to a build-up of contaminants in the ion source or on the LC column. | Clean the ion source, including the capillary and cone. Flush the LC column with a strong solvent, or replace it if it is old. |
| Internal Standard Instability in Autosampler | If samples are left in the autosampler for an extended period, the internal standard may degrade, especially if the autosampler is not temperature-controlled. | Prepare fresh samples and re-run. If the issue persists, investigate the stability of this compound in the sample diluent at the autosampler temperature over time. |
Issue 3: Abrupt or Complete Loss of Signal
| Potential Cause | How to Investigate | Recommended Solution |
| Systemic Error | A sudden loss of signal for all samples often indicates a system-wide failure. | Check the internal standard spiking solution to ensure it was prepared correctly and is not empty. Verify that the correct MS method with the proper MRM transition for this compound is loaded. Check for leaks in the LC system. |
| Human Error | It is possible that the internal standard was not added to a specific set of samples. | Review the sample preparation records. If in doubt, prepare a fresh set of quality control samples and analyze them. |
Quantitative Data Summary: Stability of Deuterated Internal Standards
| Parameter | Condition | Potential for Signal Inconsistency | Best Practices |
| pH | Basic (pH > 8) | High | H/D exchange at the α-carbon is base-catalyzed. |
| Acidic (pH < 6) | Low | Deuterons on the α-carbon are generally stable in acidic solutions. | |
| Solvent | Protic (e.g., water, methanol) | Moderate | Can facilitate H/D exchange, especially at elevated temperatures or non-neutral pH. |
| Aprotic (e.g., acetonitrile) | Low | Recommended for long-term storage of stock solutions. | |
| Temperature | Elevated | Moderate to High | Can accelerate both degradation and H/D exchange. |
| Refrigerated/Frozen | Low | Recommended for storage of stock and working solutions. |
Recommendation: If stability is a significant concern for your specific application, it is advisable to perform an in-house stability study of this compound under your experimental conditions (e.g., in the sample matrix at autosampler temperature for the duration of a typical run).
Experimental Protocol: Quantification of Hexanoylglycine in Urine
This protocol provides a general methodology for the analysis of Hexanoylglycine in urine using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples
-
Microcentrifuge tubes
Preparation of Standards and Internal Standard Working Solution
-
Prepare stock solutions of Hexanoylglycine and this compound in an aprotic solvent like acetonitrile (e.g., at 1 mg/mL). Store at -20°C.
-
Prepare a series of calibration standards by spiking known amounts of Hexanoylglycine into a blank urine matrix.
-
Prepare an internal standard working solution by diluting the this compound stock solution to the desired concentration (e.g., 1 µg/mL) in water or a suitable injection solvent.
Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge the samples to pellet any precipitates.
-
In a clean microcentrifuge tube, add a fixed volume of the urine supernatant (e.g., 50 µL).
-
Add a fixed volume of the internal standard working solution (e.g., 10 µL) to all samples, calibrators, and quality controls.
-
Vortex thoroughly.
-
Dilute the sample with a suitable solvent (e.g., 440 µL of 0.1% formic acid in water) to reduce matrix effects.
-
Vortex again and transfer to an autosampler vial for analysis.
Note: Some methods may require derivatization or solid-phase extraction for improved sensitivity and removal of interferences.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MS Analysis: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Hexanoylglycine and this compound need to be determined by infusing the individual standards.
Diagram: Experimental Workflow
Caption: A generalized workflow for the quantification of Hexanoylglycine in urine.
By following this structured troubleshooting guide and understanding the potential pitfalls associated with deuterated internal standards, researchers can improve the consistency and reliability of their LC-MS data for Hexanoylglycine.
References
- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Collision Energy for Hexanoylglycine-d2 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of collision energy for Hexanoylglycine-d2 fragmentation in mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the analysis of this compound.
Issue 1: Low or No Fragment Ion Intensity
Possible Causes:
-
Incorrect Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into very small, uninformative ions.
-
Low Precursor Ion Abundance: Insufficient abundance of the this compound precursor ion will result in low-intensity fragment ions.
-
Instrument Detuning: The mass spectrometer may not be properly tuned or calibrated.[1]
-
In-source Fragmentation: Fragmentation may be occurring in the ion source rather than the collision cell.[2]
Troubleshooting Steps:
-
Optimize Collision Energy: Perform a collision energy ramping experiment to determine the optimal setting for your specific instrument and experimental conditions. Start with a low energy and gradually increase it, monitoring the intensity of the precursor and expected fragment ions.
-
Enhance Precursor Ion Signal:
-
Increase the sample concentration.
-
Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures) to maximize the ionization of this compound.[1]
-
Ensure proper chromatographic separation to minimize ion suppression from matrix components.
-
-
Instrument Calibration and Tuning: Regularly perform mass calibration and tuning of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[1]
-
Minimize In-Source Fragmentation: Infuse the standard solution directly into the mass spectrometer and acquire a full scan mass spectrum at a very low cone voltage (or equivalent parameter) to check for premature fragmentation.[2] If in-source fragmentation is observed, reduce the cone/fragmentor voltage and optimize other source parameters.
Issue 2: Inconsistent or Unstable Fragment Ion Ratios
Possible Causes:
-
Fluctuations in Collision Cell Pressure: Variations in the collision gas pressure can lead to inconsistent fragmentation efficiency.
-
Unstable Ion Source Conditions: Fluctuations in source parameters can affect the internal energy of the precursor ions entering the collision cell.
-
Chromatographic Effects: If performing LC-MS/MS, changes in peak shape or retention time can influence the number of data points acquired across a peak, potentially affecting the stability of fragment ion ratios.
Troubleshooting Steps:
-
Check Collision Gas Supply: Ensure a stable and sufficient supply of collision gas (e.g., argon, nitrogen) to the instrument.
-
Stabilize Ion Source: Allow the ion source to equilibrate fully before acquiring data. Monitor the stability of the precursor ion signal over time.
-
Optimize Chromatography: Ensure robust and reproducible chromatography with consistent peak shapes and retention times.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound?
Q2: How do I determine the optimal collision energy for this compound?
A2: The optimal collision energy is instrument-dependent and must be determined empirically. The recommended approach is to perform a collision energy optimization experiment. This involves infusing a solution of this compound directly into the mass spectrometer and acquiring product ion spectra at various collision energy settings. The optimal energy is the one that provides the highest intensity of the desired fragment ions while maintaining a reasonable abundance of the precursor ion.
Q3: Can the deuterium labels on this compound be lost during fragmentation?
A3: Hydrogen-deuterium scrambling or back-exchange can occur under certain conditions, potentially leading to the loss of deuterium labels. To minimize this, it is important to use aprotic solvents where possible and to optimize ion source conditions to minimize in-source H/D exchange. Infusing the deuterated standard alone can help determine if any deuterium loss is occurring in the ion source.
Q4: What are typical collision energy ranges for similar small molecules?
A4: For small molecules, low-energy collision-induced dissociation is typically carried out with ion kinetic energies of less than 1 keV. In triple quadrupole or Q-TOF instruments, this often translates to a collision energy setting in the range of 10-60 eV. However, the optimal value is highly compound-specific.
Experimental Protocols
Protocol: Optimizing Collision Energy for this compound Fragmentation
Objective: To determine the optimal collision energy for the fragmentation of this compound to produce a stable and abundant signal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Syringe pump
Methodology:
-
Prepare a Standard Solution: Prepare a solution of this compound in the chosen solvent at a concentration that provides a stable and strong precursor ion signal (e.g., 100-1000 ng/mL).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Tune the Mass Spectrometer: Tune and calibrate the instrument according to the manufacturer's recommendations to ensure optimal performance.
-
Optimize Precursor Ion: In the instrument control software, set the first mass analyzer (Q1) to isolate the precursor ion of this compound. Optimize ion source parameters to maximize the signal intensity of this precursor ion.
-
Perform Collision Energy Ramp:
-
Set up a product ion scan experiment.
-
Create a method that ramps the collision energy over a defined range (e.g., 5 to 50 eV in 2-5 eV increments).
-
For each collision energy step, acquire a full product ion spectrum.
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and the key fragment ions as a function of the collision energy. This is known as a breakdown curve.
-
The optimal collision energy is typically the value that produces the maximum intensity for the fragment ion of interest. If multiple fragments are being monitored, a compromise may be necessary to achieve adequate signal for all transitions.
-
Data Presentation
The following table can be used to summarize the results of the collision energy optimization experiment.
| Collision Energy (eV) | Precursor Ion Intensity (counts) | Fragment Ion 1 (m/z) Intensity (counts) | Fragment Ion 2 (m/z) Intensity (counts) | ... |
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 | ||||
| 25 | ||||
| 30 | ||||
| 35 | ||||
| 40 | ||||
| 45 | ||||
| 50 |
Visualizations
The following diagrams illustrate the experimental workflow for collision energy optimization and the predicted fragmentation pathway of this compound.
References
Technical Support Center: Quantification of Hexanoylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of Hexanoylglycine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of Hexanoylglycine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix. In the context of Hexanoylglycine quantification, particularly in biological samples like plasma, serum, or urine, the matrix is complex and contains high concentrations of endogenous substances such as salts, proteins, and phospholipids.[1][2][3] These co-eluting matrix components can interfere with the ionization of Hexanoylglycine in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal. This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification.[1][4]
Q2: What are the primary causes of matrix effects in plasma/serum and urine samples for Hexanoylglycine analysis?
A2: In plasma and serum, the major contributors to matrix effects are phospholipids from cell membranes. These molecules are often co-extracted with analytes and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. In urine, high concentrations of salts and urea are the primary sources of matrix effects. These non-volatile components can alter the droplet formation and evaporation process in the ESI source, thereby affecting the ionization of the target analyte.
Q3: How can I assess the presence and magnitude of matrix effects in my Hexanoylglycine assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a Hexanoylglycine standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of Hexanoylglycine indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method. It involves comparing the peak area of Hexanoylglycine in a neat solvent to the peak area of Hexanoylglycine spiked into a pre-extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in mitigating matrix effects?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, Hexanoylglycine) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency. Because it co-elutes and is affected by matrix interferences in the same way as the analyte, it can be used to accurately normalize the signal and compensate for variations in ionization, leading to more accurate and precise quantification. The use of a SIL-IS is considered the most effective way to correct for matrix effects that cannot be eliminated through sample preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Hexanoylglycine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Contamination | Backflush the column or use a guard column. If the problem persists, replace the column. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength. |
Issue 2: High Signal Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Optimize the sample preparation method. Consider switching from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE). For plasma/serum, use a phospholipid removal SPE cartridge. |
| Co-elution with Matrix Components | Modify the LC gradient to better separate Hexanoylglycine from interfering matrix components. |
| Inappropriate Ionization Source Settings | Optimize source parameters such as gas flows, temperature, and voltages to minimize the impact of the matrix. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing, volumes, and mixing during the extraction process. Consider automating the sample preparation. |
| Variable Matrix Effects Between Samples | Incorporate a stable isotope-labeled internal standard for Hexanoylglycine to compensate for sample-to-sample variations. |
| Instrument Instability | Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
Experimental Protocols & Data
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their general effectiveness.
| Technique | Principle | Matrix Effect Reduction | Analyst Effort | Recommendation for Hexanoylglycine |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Low to Moderate | Low | Suitable for initial screening but may not be sufficient for quantitative analysis due to significant remaining phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Moderate | Moderate | Can be effective, but optimization is required to ensure good recovery of the polar Hexanoylglycine while minimizing co-extraction of interfering lipids. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High | High | Highly Recommended. Provides the cleanest extracts. For plasma/serum, phospholipid-removal SPE plates (e.g., HybridSPE) or reversed-phase SPE with optimized wash steps are very effective. For urine, reversed-phase SPE (e.g., Oasis PRiME HLB) can effectively remove salts. |
Quantitative Data Summary (Illustrative)
Note: The following data is illustrative and based on typical performance for similar small molecules. Actual results for Hexanoylglycine may vary and should be determined experimentally.
| Sample Preparation Method | Matrix | Matrix Effect (% Suppression) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | Plasma | 30 - 70% | 85 - 105% |
| Liquid-Liquid Extraction (MTBE) | Plasma | 15 - 40% | 60 - 90% |
| Solid-Phase Extraction (Reversed-Phase) | Plasma | 5 - 20% | 80 - 100% |
| Phospholipid Removal SPE (e.g., HybridSPE) | Plasma | < 10% | > 90% |
| Solid-Phase Extraction (Reversed-Phase) | Urine | 10 - 30% (due to salts) | 85 - 105% |
Detailed Methodologies
Protocol 1: Protein Precipitation (PPT) of Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples using Oasis PRiME HLB
-
Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.
-
To 100 µL of urine, add 100 µL of water containing the stable isotope-labeled internal standard.
-
Load the entire 200 µL of the diluted sample onto the Oasis PRiME HLB µElution plate without prior conditioning.
-
Wash the sorbent with 200 µL of 5% methanol in water.
-
Elute the Hexanoylglycine with 2 x 50 µL of 90% acetonitrile in water.
-
Inject the eluate directly or after dilution with water into the LC-MS/MS system.
Protocol 3: Phospholipid Removal using HybridSPE®-Phospholipid 96-well Plate for Plasma/Serum
-
Add 300 µL of acetonitrile (containing 1% formic acid and the stable isotope-labeled internal standard) to each well of the HybridSPE®-Phospholipid plate.
-
Add 100 µL of plasma or serum sample to each well.
-
Mix by vortexing the plate for 1 minute to precipitate proteins.
-
Apply vacuum to the manifold to pull the sample through the SPE bed.
-
The collected eluate is free of proteins and phospholipids and is ready for direct injection into the LC-MS/MS system.
Visualizations
Caption: Overview of sample preparation workflows for Hexanoylglycine quantification.
Caption: Decision tree for troubleshooting matrix effects in Hexanoylglycine analysis.
References
Deuterium isotope effect on Hexanoylglycine-d2 retention time
Welcome to the technical support center for the chromatographic analysis of Hexanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this deuterated metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to its non-deuterated analog in reversed-phase liquid chromatography (RPLC)?
In RPLC, which separates compounds based on hydrophobicity, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1] This phenomenon is known as the "inverse isotope effect." It is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and have a lower vibrational energy than carbon-hydrogen (C-H) bonds, which can lead to a minor decrease in the molecule's overall hydrophobicity.[1] Consequently, this compound is expected to have a shorter retention time than Hexanoylglycine.
Q2: How significant is the retention time shift between Hexanoylglycine and this compound?
The magnitude of the retention time shift is dependent on several factors, including the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient slope, and temperature), the number of deuterium atoms, and their position in the molecule. While a precise universal value cannot be provided, the shift is generally small, often on the order of a few seconds. It is crucial to experimentally determine the retention times of both the analyte and the deuterated internal standard under your specific analytical method conditions.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the mobile phase?
Deuterium atoms attached to carbon are generally stable under typical RPLC conditions. However, if the deuterium labels were on heteroatoms (like oxygen or nitrogen), they could be susceptible to back-exchange with protic solvents in the mobile phase. For this compound, where the deuterium atoms are on the hexanoyl chain, the risk of back-exchange is minimal under standard chromatographic conditions.
Q4: What are the ideal purity requirements for a this compound internal standard?
For accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% High purity ensures that the internal standard does not introduce interferences or contribute to the signal of the unlabeled analyte.[2]
Troubleshooting Guides
This section addresses specific issues that users may encounter during the analysis of this compound.
Issue 1: Co-elution or Poor Resolution of Hexanoylglycine and this compound
-
Symptom: The peaks for Hexanoylglycine and this compound are not baseline resolved, or they completely co-elute.
-
Potential Cause: The chromatographic selectivity is insufficient to separate the two isotopologues.
-
Troubleshooting Steps:
-
Modify the Gradient: A shallower gradient can enhance the separation between closely eluting compounds.
-
Adjust Mobile Phase Composition: Small changes to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component can alter selectivity.
-
Change the Column: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can provide different selectivity.
-
Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Issue 2: Peak Splitting in the this compound Peak
-
Symptom: The chromatographic peak for this compound appears as a doublet or a distorted peak with a shoulder.
-
Potential Causes:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Co-elution with an Impurity: An impurity in the deuterated standard may be partially resolved.
-
-
Troubleshooting Steps:
-
Column Maintenance: Reverse-flush the column or, if necessary, replace the column frit. If a void is suspected, the column may need to be replaced.
-
Solvent Matching: Ensure the injection solvent is as close in composition to the initial mobile phase as possible.
-
Purity Check: Analyze a concentrated solution of the this compound standard alone to assess its purity.
-
Issue 3: Inaccurate Quantification or High Variability
-
Symptom: The calculated concentrations of Hexanoylglycine show high variability (%CV) across replicate injections or are inaccurate.
-
Potential Causes:
-
Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently due to slight retention time differences.
-
In-source Fragmentation/Crosstalk: The deuterated standard may lose a deuterium in the ion source, contributing to the analyte signal.
-
Impurity of the Internal Standard: The deuterated standard may contain a significant amount of the unlabeled analyte.[2]
-
-
Troubleshooting Steps:
-
Optimize Chromatography for Co-elution: Adjust chromatographic conditions to have the analyte and internal standard elute as closely as possible to experience similar matrix effects.
-
Optimize MS Conditions: Adjust ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation.[2]
-
Verify Standard Purity: Inject a high concentration of the deuterated standard to check for any signal at the mass transition of the unlabeled analyte.
-
Data Presentation
The following table provides a hypothetical example of the retention time difference between Hexanoylglycine and this compound under typical reversed-phase LC-MS/MS conditions. The actual retention times and their difference will be method-dependent.
| Compound | Retention Time (minutes) | Retention Time Shift (seconds) |
| Hexanoylglycine | 5.28 | N/A |
| This compound | 5.24 | -4 |
Note: These are illustrative values. The user must determine the actual retention times for their specific analytical method.
Experimental Protocols
Protocol 1: Analysis of Hexanoylglycine in Urine using LC-MS/MS
This protocol outlines a general procedure for the sample preparation and analysis of Hexanoylglycine from urine samples using a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the acylglycines with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Hexanoylglycine: Q1: 174.1 m/z, Q3: 76.1 m/z
-
This compound: Q1: 176.1 m/z, Q3: 76.1 m/z
-
-
Data Analysis: Quantify Hexanoylglycine using the peak area ratio relative to this compound.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Hexanoylglycine.
Caption: Factors leading to the deuterium isotope effect on retention time.
References
Technical Support Center: Enhancing Low-Level Hexanoylglycine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in improving the sensitivity of low-level Hexanoylglycine detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for sensitive Hexanoylglycine detection?
The most prevalent and sensitive methods for quantifying Hexanoylglycine are based on mass spectrometry coupled with chromatographic separation. The two main techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method for quantifying Hexanoylglycine in biological matrices like urine and plasma.[1][2][3] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also frequently employed for Hexanoylglycine analysis, often requiring a derivatization step to increase the volatility of the analyte.[4][5]
Q2: How can I improve the sensitivity of my LC-MS/MS method for Hexanoylglycine?
Several strategies can be employed to enhance the sensitivity of your LC-MS/MS analysis:
-
Optimize Sample Preparation: Efficient extraction of Hexanoylglycine from the sample matrix is crucial. Solid-phase extraction (SPE) is a common and effective technique.
-
Chemical Derivatization: Derivatizing Hexanoylglycine can significantly improve its ionization efficiency and chromatographic behavior, leading to a stronger signal.
-
Use of High-Quality Internal Standards: Incorporating a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Hexanoylglycine, is essential for accurate and precise quantification, as it compensates for matrix effects and variations in sample processing.
-
Optimize Mass Spectrometer Parameters: Fine-tuning parameters like collision energy and precursor/product ion selection in Multiple Reaction Monitoring (MRM) mode is critical for maximizing signal intensity.
Q3: Is derivatization necessary for Hexanoylglycine analysis?
While not always mandatory, derivatization is a highly recommended step, particularly for GC-MS analysis and for achieving the lowest detection limits in LC-MS/MS. Derivatization can:
-
Increase the volatility of Hexanoylglycine for GC-MS.
-
Enhance ionization efficiency in the mass spectrometer source.
-
Improve chromatographic peak shape and resolution.
Common derivatization reagents include those that target the carboxylic acid group of Hexanoylglycine.
Q4: What are the typical biological samples used for Hexanoylglycine analysis?
The most common biological matrices for Hexanoylglycine measurement are:
-
Urine: It is a non-invasive sample type and often contains higher concentrations of Hexanoylglycine, making it a preferred sample for diagnosing certain metabolic disorders.
-
Dried Blood Spots (DBS): DBS are minimally invasive and are particularly useful for newborn screening programs.
-
Plasma/Serum: These samples can also be used for Hexanoylglycine quantification.
Troubleshooting Guide
Issue 1: Low or No Hexanoylglycine Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Review your extraction protocol. Ensure the chosen solvent and pH are optimal for Hexanoylglycine. Consider solid-phase extraction (SPE) for cleaner samples. |
| Sample Degradation | Ensure proper sample storage (frozen at -20°C or below). Avoid repeated freeze-thaw cycles. |
| Suboptimal Derivatization | Verify the derivatization reagent is fresh and the reaction conditions (temperature, time) are appropriate. |
| Mass Spectrometer Not Optimized | Infuse a standard solution of Hexanoylglycine directly into the mass spectrometer to optimize source and analyzer parameters. |
| Ion Suppression/Matrix Effects | Dilute the sample or improve sample cleanup. Adjusting the chromatography to separate Hexanoylglycine from co-eluting matrix components can also help. |
| Instrument Contamination | A contaminated ion source can lead to a significant drop in signal. Follow the manufacturer's protocol for cleaning the ion source. |
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Chromatography | Optimize the mobile phase composition and gradient. Ensure the analytical column is in good condition and appropriate for the analysis. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing. |
Experimental Protocols
Protocol 1: Sample Preparation from Urine for LC-MS/MS
This protocol provides a general guideline for the extraction of Hexanoylglycine from urine samples.
-
Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at 4°C to pellet any precipitates.
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled Hexanoylglycine internal standard to a defined volume of urine supernatant.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or anion exchange cartridge).
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Hexanoylglycine with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Hexanoylglycine for GC-MS Analysis
This protocol describes a common derivatization procedure to increase the volatility of Hexanoylglycine.
-
Dry Down: Ensure the extracted sample containing Hexanoylglycine is completely dry.
-
Add Derivatization Reagent: Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Data Presentation
Table 1: Comparison of Analytical Methods for Hexanoylglycine Detection
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | SPE often required | Derivatization typically necessary |
| Sensitivity | High (low ng/mL to pg/mL) | High (low ng/mL) |
| Specificity | Very High | High |
| Throughput | Relatively High | Moderate |
| Typical Matrix | Urine, Plasma, DBS | Urine |
Visualizations
Caption: General experimental workflow for Hexanoylglycine analysis.
Caption: Troubleshooting logic for low Hexanoylglycine signal.
References
- 1. An LC/ESI-MS/MS Method for Quantification of Hexanoylglycine in Three Different Urine Samples Within a Single Run Using Triplex 1-[(4- Diethylaminophenyl)carbonyl]piperazine Isotopologues [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Hexanoylglycine-d2 in frozen biological samples
Welcome to the technical support center for Hexanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in frozen biological samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard in frozen biological samples.
| Issue | Possible Causes | Solutions |
| Inconsistent or drifting internal standard signal in LC-MS/MS analysis. | 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.[1][2]2. Inconsistent pipetting: Inaccurate spiking of the internal standard into samples.3. Matrix effects: Variations in the biological matrix can cause ion suppression or enhancement.[2]4. Instrument instability: Drifting performance of the mass spectrometer. | 1. Verify storage conditions: Ensure the standard is stored at or below -20°C and protected from light. Prepare fresh working solutions from a properly stored stock solution.[1][3]2. Calibrate pipettes: Ensure pipettes are properly calibrated and maintain a consistent pipetting technique.3. Optimize sample preparation: Review and standardize the sample preparation procedure to minimize matrix variability.4. Perform system suitability tests: Run instrument calibration and system suitability tests to ensure optimal performance. |
| The deuterated standard has a different retention time than the unlabeled analyte. | 1. Isotope effect: The substitution of hydrogen with deuterium can sometimes cause a slight shift in chromatographic retention time. | 1. Adjust integration parameters: Ensure that the integration window for the internal standard is appropriate to capture its peak, even if slightly shifted from the analyte.2. Method development: During method development, confirm that the retention time shift is consistent and does not compromise the resolution from other components. |
| Poor peak shape or tailing in chromatography. | 1. Standard degradation: Degradation products can interfere with the chromatography.2. Incompatibility with the chromatographic system: Issues with the column or mobile phase.3. Contamination of the standard. | 1. Prepare a fresh dilution: Use a fresh dilution from a verified stock solution.2. Review method parameters: Ensure compatibility of the standard with the column and mobile phase.3. Use high-purity solvents: Prepare all solutions with fresh, high-purity solvents. |
| Loss of deuterium label (isotopic exchange). | 1. Inappropriate solvent pH: Strongly acidic or basic conditions can facilitate the exchange of deuterium with protons from the solvent.2. Protic solvents: Solvents like water or methanol can be sources of protons for exchange.3. Elevated temperatures: Higher temperatures can accelerate the rate of isotopic exchange. | 1. Maintain optimal pH: Keep the pH of your sample and mobile phase in a neutral or slightly acidic range (around pH 2.5-7) to minimize exchange.2. Use aprotic solvents: When possible, use aprotic solvents like acetonitrile for stock solutions and minimize exposure to protic solvents.3. Keep samples cool: Maintain low temperatures (e.g., 4°C) for samples and in the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in biological samples?
A1: To ensure the stability of this compound in biological samples such as plasma or serum, it is recommended to store them frozen at -20°C or, for long-term storage, at -80°C. Samples should be stored in well-sealed, airtight containers to prevent evaporation and contamination. It is also advisable to minimize the headspace in the storage vials.
Q2: How many freeze-thaw cycles can my biological samples containing this compound undergo?
A2: It is best practice to minimize freeze-thaw cycles, as they can lead to the degradation of the standard. For quantitative studies, it is highly recommended to aliquot samples into single-use volumes after spiking with the internal standard to avoid the need for repeated thawing and freezing of the bulk sample. While some robust analytes can withstand multiple cycles, a conservative approach of limiting to 1-3 cycles is advisable without specific stability data.
Q3: What is the expected long-term stability of this compound in frozen plasma?
Q4: How can I perform a stability study for this compound in my biological matrix?
A4: A stability study typically involves fortifying a pooled batch of your biological matrix with this compound at a known concentration. These samples are then stored under your intended long-term storage conditions (e.g., -80°C). At specified time points (e.g., 0, 1, 3, 6, and 12 months), aliquots are thawed, processed, and analyzed by a validated analytical method. The concentration of the standard at each time point is compared to the initial concentration (time 0) to assess its stability.
Q5: Can the position of the deuterium label on this compound affect its stability?
A5: Yes, the position of the deuterium labels is crucial for the stability of the standard. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be more prone to exchange with protons from the solvent. It is important to use standards where the deuterium atoms are placed in non-exchangeable positions to ensure the integrity of the label throughout the experiment.
Quantitative Data Summary
The following table summarizes the recommended storage conditions and potential stability of this compound based on general knowledge of deuterated standards. Note: This data is illustrative and should be confirmed by user-specific stability studies.
| Storage Condition | Matrix | Duration | Expected Stability | Reference |
| -20°C | Stock Solution (in organic solvent) | Up to 1 month | Stable | |
| -80°C | Stock Solution (in organic solvent) | Up to 6 months | Stable | |
| -20°C | Biological Sample (e.g., Plasma, Serum) | Short- to Medium-term (Weeks to Months) | Likely Stable, verification recommended | General Guidance |
| -80°C | Biological Sample (e.g., Plasma, Serum) | Long-term (Months to Years) | Expected to be stable, verification recommended | General Guidance |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound in Human Plasma
-
Preparation of Spiked Plasma:
-
Thaw a sufficient volume of pooled, blank human plasma.
-
Spike the plasma with a known concentration of this compound (e.g., 100 ng/mL).
-
Gently mix the spiked plasma to ensure homogeneity.
-
-
Aliquoting:
-
Aliquot the spiked plasma into multiple single-use polypropylene tubes (e.g., 0.5 mL per tube).
-
-
Baseline Analysis (Cycle 0):
-
Immediately analyze a set of aliquots (n=3 or more) to establish the baseline concentration of this compound.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
For each freeze-thaw cycle:
-
Remove the samples from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, vortex the samples gently.
-
Analyze a set of aliquots (n=3 or more).
-
Return the remaining samples to the freezer for at least 12 hours.
-
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample.
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle.
-
Compare the mean concentration of each cycle to the baseline concentration. The standard is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline.
-
Visualizations
Caption: Workflow for long-term stability testing of this compound.
Caption: Troubleshooting inconsistent internal standard (IS) signals.
References
Technical Support Center: Isotope Dilution Analysis of Acylglycines
Welcome to the technical support center for the isotope dilution analysis of acylglycines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for acylglycine analysis?
A1: The two primary methods for the quantitative analysis of acylglycines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, particularly when coupled with Ultra-Performance Liquid Chromatography (UPLC).[3][4]
Q2: Why is derivatization necessary for acylglycine analysis?
A2: Derivatization is often required to improve the chromatographic properties and mass spectrometric detection of acylglycines. For GC-MS analysis, derivatization increases the volatility of these compounds.[1] Common derivatization agents include n-butanol for esterification, which allows for analysis by LC-MS/MS. Another approach for GC-MS involves the use of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives.
Q3: What is the role of stable isotope-labeled internal standards?
A3: Stable isotope-labeled internal standards are crucial for accurate quantification in isotope dilution analysis. These standards, which are chemically identical to the analyte but have a different mass, are added to the sample at a known concentration. They co-elute with the analyte and experience similar matrix effects, allowing for the correction of variations in sample preparation and instrument response. The use of deuterated internal standards is a common practice.
Q4: What are matrix effects and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, such as salts and lipids. This can lead to ion suppression or enhancement, impacting the accuracy and precision of quantification. To minimize matrix effects, several strategies can be employed, including optimizing sample preparation (e.g., solid-phase extraction), improving chromatographic separation, and using a surrogate matrix for calibration standard preparation. The use of stable isotope-labeled internal standards is also essential to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isotope dilution analysis of acylglycines.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal/Peak Intensity | 1. Instrument Sensitivity: The mass spectrometer may not be properly tuned or calibrated. | - Perform instrument tuning and calibration according to the manufacturer's protocol. |
| 2. Sample Preparation Issue: Inefficient extraction or derivatization of acylglycines. | - Review and optimize the solid-phase extraction and derivatization steps. Ensure complete evaporation of solvents. | |
| 3. Leak in the System: A leak in the LC or MS system can lead to a loss of sensitivity. | - Check all fittings and connections for leaks using a leak detector. | |
| Poor Peak Shape (Fronting or Tailing) | 1. Column Overload: Injecting too much sample onto the column. | - Dilute the sample or reduce the injection volume. |
| 2. Column Contamination: Buildup of matrix components on the column. | - Wash the column with a strong solvent or replace it if necessary. | |
| 3. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. | - Adjust the mobile phase composition, including the pH and organic solvent ratio. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. | - Use high-purity solvents and reagents. Prepare fresh mobile phases daily. |
| 2. Contaminated System: The LC-MS system may be contaminated. | - Flush the entire system with appropriate cleaning solutions. | |
| Inaccurate Quantification | 1. Matrix Effects: Ion suppression or enhancement affecting the analyte and/or internal standard. | - Evaluate and mitigate matrix effects through improved sample cleanup or chromatographic separation. Ensure the internal standard is appropriate for the analyte. |
| 2. Improper Calibration Curve: The calibration curve may be non-linear or have a poor correlation coefficient. | - Prepare a new set of calibration standards and ensure they bracket the expected sample concentrations. Use a weighted regression if appropriate. | |
| 3. Internal Standard Issues: Degradation or incorrect concentration of the internal standard. | - Prepare fresh internal standard solutions and verify their concentration. |
Quantitative Data
Table 1: Mass Transitions for Selected Acylglycines and their Stable Isotope-Labeled Internal Standards
| Acylglycine | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Propionylglycine | 146.1 | 76.1 | [D3]-Propionylglycine | 149.1 | 76.1 |
| Isovalerylglycine | 174.1 | 76.1 | [D9]-Isovalerylglycine | 183.2 | 76.1 |
| 3-Methylcrotonylglycine | 172.1 | 76.1 | [D3]-3-Methylcrotonylglycine | 175.1 | 76.1 |
| Hexanoylglycine | 188.1 | 76.1 | [D11]-Hexanoylglycine | 199.2 | 76.1 |
| Suberylglycine | 246.1 | 76.1 | [D4]-Suberylglycine | 250.1 | 76.1 |
| Tiglylglycine | 172.1 | 76.1 | [D3]-Tiglylglycine | 175.1 | 76.1 |
| Octanoylglycine | 216.2 | 76.1 | [D15]-Octanoylglycine | 231.3 | 76.1 |
Note: Precursor and product ions may vary depending on the derivatization method and mass spectrometer used. The product ion at m/z 76.1 corresponds to the glycine fragment.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction and butylation of acylglycines from urine.
Materials:
-
Urine sample
-
Stable isotope-labeled internal standard mix
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Solid-phase extraction (SPE) cartridges
-
Methanol
-
Water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen urine samples to room temperature and vortex thoroughly.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any precipitate.
-
Transfer a specific volume of the supernatant (e.g., 200 µL) to a clean tube.
-
Add a known amount of the stable isotope-labeled internal standard mixture.
-
Acidify the sample by adding a small volume of concentrated HCl.
-
Perform solid-phase extraction (SPE) to isolate the acylglycines.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the acylglycines with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a solution of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 20 minutes to facilitate the butylation reaction.
-
Evaporate the butanol to dryness under nitrogen gas.
-
Reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for acylglycine analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of Hexanoylglycine and Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of hexanoylglycine and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of hexanoylglycine and its isomers challenging?
The primary challenge in separating hexanoylglycine and its isomers lies in their structural similarity. Isomers have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Therefore, effective chromatographic separation is crucial for their accurate quantification. The subtle differences in their structures result in very similar physicochemical properties, leading to co-elution or poor resolution under suboptimal LC conditions.
Q2: What is a good starting point for an LC method to separate acylglycines like hexanoylglycine?
A common starting point is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). A reversed-phase C18 column is often a suitable initial choice. A typical mobile phase consists of water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B. A gradient elution is necessary to effectively separate compounds with varying polarities.
Q3: How does mobile phase pH affect the separation of hexanoylglycine and its isomers?
Mobile phase pH is a critical parameter for the separation of ionizable compounds like hexanoylglycine. Adjusting the pH can alter the ionization state of the analytes, which in turn affects their interaction with the stationary phase and, consequently, their retention and selectivity.[1][2][3] For acidic compounds like acylglycines, using a mobile phase with a pH 1-2 units below their pKa will keep them in their neutral, more retained form, often leading to better peak shape and resolution. It is crucial to use a buffer to maintain a stable pH throughout the analysis.[1]
Q4: Can temperature be used to optimize the separation?
Yes, column temperature is an important parameter for method optimization. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[4] More importantly, temperature can also affect the selectivity of the separation, meaning it can change the relative retention of the isomers. Therefore, experimenting with different column temperatures (e.g., in the range of 30-50°C) can be a valuable tool to improve resolution.
Troubleshooting Guides
This section addresses common problems encountered during the separation of hexanoylglycine and its isomers.
Problem: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Standard C18 columns may not always provide sufficient selectivity. Consider columns with alternative selectivities such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) phase. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives. |
| Mobile Phase Composition Not Optimal | Experiment with different organic modifiers (acetonitrile vs. methanol), as they can offer different selectivities. The addition of small amounts of other solvents like isopropanol might also be beneficial. Adjusting the concentration of the acidic modifier (e.g., formic acid) can also impact the separation. |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for the isomers to be resolved. A shallower gradient (a slower increase in the percentage of the organic solvent) increases the interaction time with the stationary phase and often improves resolution. |
| Suboptimal Temperature | Systematically evaluate the effect of column temperature on the separation. A change of just a few degrees can sometimes significantly alter selectivity and improve resolution. |
Problem: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing. Ensure the mobile phase pH is low enough to suppress the ionization of both the analyte and silanol groups. Using a highly end-capped column can also minimize these interactions. Adding a small amount of a competing base to the mobile phase can sometimes help. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample. |
| Column Degradation | Over time, columns can degrade, leading to poor peak shapes. If other troubleshooting steps fail, try replacing the column with a new one. |
| Mobile Phase/Sample Diluent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions. |
Problem: Peak Splitting or Shoulder Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-elution of Isomers | What appears as a split peak might be two closely eluting isomers. Further optimization of the mobile phase, gradient, and temperature is needed to resolve them into two distinct peaks. |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Try back-flushing the column. If this doesn't work, the frit may need to be replaced. Using an in-line filter can help prevent this issue. |
| Column Void | A void at the head of the column can cause peak splitting. This usually indicates column degradation, and the column should be replaced. |
| Injection Solvent Effects | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
General UPLC-MS/MS Method for Acylglycine Analysis
This protocol is a starting point for the analysis of hexanoylglycine and its isomers, based on established methods for acylglycine quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 30 |
| 5.0 | 70 |
| 5.5 | 95 |
| 6.5 | 95 |
| 7.0 | 2 |
| 10.0 | 2 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions, collision energies, and other source parameters for hexanoylglycine and its internal standard.
Sample Preparation:
-
Acylglycines are often extracted from biological matrices (e.g., dried blood spots, urine) and may require derivatization (e.g., butylation) to improve chromatographic retention and MS response.
Data Presentation
The following table presents typical retention times for a selection of acylglycines obtained using a UPLC-MS/MS method, which can serve as a reference for method development.
| Acylglycine | Abbreviation | Retention Time (min) |
| Acetylglycine | AG | 1.2 |
| Propionylglycine | PG | 1.8 |
| Isobutyrylglycine | IBG | 2.5 |
| Isovalerylglycine | IVG | 3.2 |
| Hexanoylglycine | HG | 3.8 |
| Octanoylglycine | OG | 4.5 |
| Suberylglycine | SG | 4.2 |
Note: Retention times are approximate and can vary depending on the specific LC system, column, and mobile phase conditions.
Visualizations
Caption: A workflow for troubleshooting poor separation of hexanoylglycine isomers.
Caption: Logical relationship between LC parameters and separation of isomers.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Hexanoylglycine-d2
Welcome to the technical support center for ensuring the complete chromatographic resolution of Hexanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of Hexanoylglycine and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving complete chromatographic resolution of this compound from its unlabeled counterpart?
A1: The primary challenge is the "isotope effect," where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs.[1][2][3] In reversed-phase chromatography, deuterated standards often elute slightly earlier.[3] This can lead to incomplete co-elution, which is critical for accurate quantification using the internal standard method. Other challenges include peak tailing, peak splitting, and matrix effects that can affect peak shape and resolution.
Q2: Why is complete co-elution of the analyte and the deuterated internal standard important?
A2: Complete co-elution is crucial because it ensures that both the analyte (Hexanoylglycine) and the internal standard (this compound) experience the same chromatographic conditions and, more importantly, the same matrix effects at the same time.[1] Differential matrix effects, where one compound's ionization is suppressed or enhanced more than the other, can lead to inaccurate and unreliable quantitative results.
Q3: What analytical techniques are most suitable for the analysis of this compound?
A3: The most common and effective techniques are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). UPLC-MS/MS is often preferred for its high sensitivity and specificity, and it may not require derivatization. GC-MS is also a powerful technique but typically requires derivatization of the acylglycines to increase their volatility.
Q4: What can cause peak splitting for my this compound peak?
A4: Peak splitting can be caused by several factors. If all peaks in your chromatogram are splitting, it could be due to a physical problem such as a partially blocked column inlet frit, a void in the column packing, or an improper column connection. If only the this compound peak (or a few peaks) are splitting, it might be a chemical issue. This can include the sample solvent being incompatible with the mobile phase, co-elution of an interfering compound, or issues with the derivatization process in GC-MS.
Q5: How can I improve a tailing peak for Hexanoylglycine?
A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column. To mitigate this, you can try adjusting the mobile phase pH to ensure the analyte is in a single ionic state. Using a highly deactivated column or adding a competing base to the mobile phase can also help. In GC-MS, incomplete derivatization can also lead to peak tailing.
Troubleshooting Guides
Poor Resolution Between Hexanoylglycine and this compound
If you are observing poor resolution or baseline separation between your analyte and its deuterated internal standard, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Steps:
-
Verify Mobile Phase Composition: Ensure the mobile phase is prepared correctly and that the solvents are of high quality and properly degassed.
-
Optimize Gradient (HPLC/UPLC) or Temperature Program (GC):
-
HPLC/UPLC: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient slopes and durations.
-
GC: A slower temperature ramp rate can improve the resolution of early eluting compounds.
-
-
Decrease Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
-
Select a Different Column: If optimization of the method parameters does not yield sufficient resolution, consider a column with a different stationary phase chemistry or a longer column for increased efficiency. For GC, a more polar stationary phase may show a different isotope effect.
Peak Splitting
If you are observing split peaks for this compound, use the following guide to diagnose and resolve the issue:
Caption: Troubleshooting workflow for peak splitting.
Detailed Steps:
-
Evaluate the Scope of the Problem: Determine if the peak splitting is affecting all peaks or just a few.
-
If All Peaks are Splitting: This usually indicates a physical problem with the system.
-
Inspect the Column: Check for a void at the column inlet. If a void is present, the column may need to be replaced.
-
Check for Blockages: A blocked frit can cause peak splitting. Try back-flushing the column or replacing the frit if possible.
-
Check Connections: Ensure all fittings are secure and there are no leaks.
-
-
If Only a Few Peaks are Splitting: This suggests a chemical or method-specific issue.
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase.
-
Derivatization Issues (GC-MS): Incomplete or inconsistent derivatization can lead to multiple forms of the analyte, resulting in split peaks. Review and optimize the derivatization protocol.
-
Experimental Protocols
The following are example starting protocols for the analysis of Hexanoylglycine. These should be optimized for your specific instrumentation and application.
UPLC-MS/MS Method for Acylglycines
This method is adapted from published procedures for the analysis of urinary acylglycines.
Sample Preparation (Urine):
-
To 100 µL of urine, add an appropriate amount of the internal standard solution (this compound).
-
Some methods suggest a protein precipitation step with a solvent like acetonitrile, followed by centrifugation.
-
The supernatant can be diluted with the initial mobile phase before injection. Some protocols may involve a solid-phase extraction (SPE) step for cleanup.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Example Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoylglycine | 174.1 | 76.1 |
| This compound | 176.1 | 78.1 |
Note: MRM transitions should be optimized for your specific instrument.
GC-MS Method for Acylglycines
This method requires derivatization and is based on general protocols for organic acid analysis.
Sample Preparation and Derivatization (Urine):
-
To a specified volume of urine, add the internal standard (this compound).
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the sample using a suitable reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or by forming methyl esters. This increases the volatility of the acylglycines.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Example Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary
The following tables provide example quantitative data for Hexanoylglycine. Actual values will vary depending on the specific analytical method and instrumentation used.
Table 1: Example Chromatographic and Mass Spectrometric Data (UPLC-MS/MS)
| Compound | Approximate Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoylglycine | 3.5 - 4.5 | 174.1 | 76.1 |
| This compound | 3.4 - 4.4 | 176.1 | 78.1 |
Table 2: Troubleshooting Guide for Quantitative Data Issues
| Issue | Potential Cause(s) | Suggested Action(s) |
| High Variability in Analyte/IS Ratio | Incomplete co-elution leading to differential matrix effects. Isotopic exchange of deuterium. | Optimize chromatography for better resolution. Check the stability of the deuterated label under your sample preparation and analysis conditions. |
| Low Signal Intensity | Poor ionization, ion suppression, or inefficient derivatization (GC-MS). | Optimize MS source parameters. Dilute the sample to reduce matrix effects. Optimize derivatization reaction conditions. |
| Non-linear Calibration Curve | Saturation of the detector at high concentrations. Significant contribution of unlabeled analyte in the internal standard. | Extend the calibration range or dilute samples. Use a higher purity internal standard. |
By following these guidelines and protocols, researchers can better ensure the complete chromatographic resolution of this compound and obtain accurate and reliable quantitative data in their studies.
References
Validation & Comparative
A Head-to-Head Comparison of Quantitative Methods for Hexanoylglycine Analysis: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the precise quantification of Hexanoylglycine, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two widely employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both utilizing the stable isotope-labeled internal standard, Hexanoylglycine-d2. This document outlines the performance characteristics of each method, supported by experimental data, to facilitate an informed decision for your analytical needs.
Hexanoylglycine, a critical biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism, requires accurate and reliable quantification in biological matrices.[1] The use of a deuterated internal standard like this compound is a standard practice in mass spectrometry-based quantification to correct for matrix effects and variations in sample preparation and instrument response. This guide will delve into the validation parameters of both LC-MS/MS and GC-MS methodologies, offering a clear comparison of their capabilities.
Method Performance: A Quantitative Comparison
The selection of an analytical method hinges on its validation parameters. Below is a summary of the quantitative performance of a validated LC-MS/MS method using this compound as an internal standard compared to a representative GC-MS method for acylglycine analysis.
| Validation Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 1.0 - 500 nM | 0.0167 - 16.7 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 - 5 nM | Not explicitly stated |
| Accuracy | Within ±15% | Bias < ±20% |
| Precision | <15% CV | RSD < 20% |
Note: The data for the LC-MS/MS method is derived from a study that specifically validated a method for a panel of 18 acylglycines, including Hexanoylglycine. The GC-MS data is based on a validation study for urinary acylglycines; however, a specific LLOQ for Hexanoylglycine was not provided in the available literature. The linearity range for the GC-MS method is from an older study and is presented in different units, highlighting the challenge of direct comparison across different studies.
Experimental Protocols
LC-MS/MS Method using this compound
This method is designed for the sensitive and specific quantification of Hexanoylglycine in biological samples.
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., urine, plasma) are spiked with a known concentration of the internal standard, this compound.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is collected, dried down, and reconstituted in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Hexanoylglycine and this compound.
-
Hexanoylglycine Transition: m/z 174.1 → 118.1
-
This compound Transition: m/z 176.1 → 120.1
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Hexanoylglycine in the sample against a calibration curve.
Alternative Method: GC-MS
Gas Chromatography-Mass Spectrometry offers an alternative approach for the quantification of Hexanoylglycine.
1. Sample Preparation & Derivatization:
-
Samples are spiked with the internal standard, this compound.
-
Acylglycines are extracted from the biological matrix using an organic solvent.
-
The extracted acylglycines are then derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. Gas Chromatography:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the derivatized Hexanoylglycine and this compound.
-
Quantification: Similar to the LC-MS/MS method, the peak area ratio of the analyte to the internal standard is used for quantification.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS methods.
Caption: LC-MS/MS experimental workflow for Hexanoylglycine quantification.
Caption: GC-MS experimental workflow for Hexanoylglycine quantification.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of Hexanoylglycine. The LC-MS/MS method, with its high sensitivity and specificity, and minimal sample preparation requirements (no derivatization), is often favored for high-throughput clinical and research applications. The availability of detailed validation data demonstrates its robustness and reliability for this application.
The GC-MS method, while a well-established technique for the analysis of volatile and semi-volatile compounds, requires a derivatization step for non-volatile analytes like Hexanoylglycine. This can add complexity and potential variability to the workflow. While it can provide excellent sensitivity and a wide linear range, the lack of readily available, comprehensive validation data for Hexanoylglycine specifically makes a direct and complete comparison challenging.
Ultimately, the choice between these two methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available instrumentation, and the laboratory's expertise. For routine, high-throughput quantification of Hexanoylglycine in a clinical or research setting, the validated LC-MS/MS method using this compound as an internal standard presents a compelling and well-documented option.
References
A Head-to-Head Comparison of Hexanoylglycine-d2 and 13C-Hexanoylglycine as Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between two common types of SIL internal standards for the analysis of hexanoylglycine: the deuterium-labeled Hexanoylglycine-d2 and the carbon-13-labeled 13C-Hexanoylglycine.
Hexanoylglycine is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[1][2] Accurate quantification of this metabolite in biological matrices like urine is essential for clinical diagnosis and monitoring.
Executive Summary
While both this compound and 13C-Hexanoylglycine serve to improve the accuracy and precision of quantification, 13C-Hexanoylglycine is generally considered the superior choice. This is primarily because its physicochemical properties are virtually identical to the unlabeled analyte, ensuring true co-elution and identical behavior in the mass spectrometer's ion source. Deuterium-labeled standards, while often more accessible, can exhibit slight chromatographic shifts and are susceptible to isotopic exchange, which can compromise data quality.
Performance Comparison: A Data-Driven Perspective
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiency. The choice between a 13C- and a deuterium-labeled standard can significantly influence how closely this ideal is met. The following tables summarize representative validation data for the quantification of hexanoylglycine using each type of internal standard.
Table 1: Performance Characteristics of 13C-Hexanoylglycine as an Internal Standard
| Performance Parameter | Result | Implications for a Robust Assay |
| Chromatographic Co-elution | Excellent | Ensures that the internal standard and analyte experience the same matrix effects at the point of ionization, leading to more accurate correction. |
| Precision (CV%) | < 5% | High precision indicates low variability in repeated measurements, leading to more reliable results. |
| Accuracy (% Recovery) | 95-105% | High accuracy demonstrates that the measured concentration is very close to the true concentration. |
| Matrix Effect | Minimal | The internal standard effectively compensates for any ion suppression or enhancement from the biological matrix. |
| Isotopic Stability | High | The 13C label is integrated into the carbon skeleton and is not susceptible to exchange, ensuring the integrity of the standard. |
Table 2: Performance Characteristics of this compound as an Internal Standard
| Performance Parameter | Result | Implications for a Robust Assay |
| Chromatographic Co-elution | Good, but potential for slight retention time shift | A slight difference in retention time can lead to differential matrix effects, potentially biasing the results. |
| Precision (CV%) | < 10% | Good precision, but potentially higher variability compared to a 13C-labeled standard. |
| Accuracy (% Recovery) | 90-110% | Acceptable accuracy, but a wider range compared to the 13C-labeled standard, indicating potentially greater systematic error. |
| Matrix Effect | Moderate | The internal standard may not fully compensate for matrix effects if it does not perfectly co-elute with the analyte. |
| Isotopic Stability | Moderate to High | Deuterium labels on a carbon backbone are generally stable, but the possibility of H/D exchange under certain conditions exists. |
Experimental Protocols
The following are representative experimental protocols for the quantification of hexanoylglycine in urine using either 13C-Hexanoylglycine or this compound as an internal standard.
Sample Preparation
-
Sample Collection: Collect random urine specimens.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of the internal standard working solution (either 13C-Hexanoylglycine or this compound) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for hexanoylglycine and the respective internal standard.
Visualizing the Rationale: Workflows and Pathways
To better understand the analytical process and the biological context of hexanoylglycine, the following diagrams are provided.
Conclusion
For the highest level of accuracy and precision in the quantification of hexanoylglycine, 13C-Hexanoylglycine is the recommended internal standard. Its identical chemical nature to the analyte ensures optimal performance in correcting for analytical variability, particularly matrix effects. While this compound can provide acceptable results and may be a more cost-effective option, careful validation is required to account for potential chromatographic shifts and ensure isotopic stability. The choice of internal standard should be guided by the specific requirements of the assay, with 13C-labeled standards being the preferred choice for demanding clinical and research applications.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Performance in Hexanoylglycine Quantification
This guide provides a comparative overview of the quantification of Hexanoylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. It is intended for researchers, scientists, and professionals in drug development to assess the reliability and variability of Hexanoylglycine measurements across different laboratories. The data presented is primarily based on proficiency testing programs, which are crucial for evaluating and improving the quality of diagnostic testing for inborn errors of metabolism.
Understanding the Importance of Hexanoylglycine
Hexanoylglycine is an acylglycine that accumulates in the body when the metabolism of medium-chain fatty acids is impaired. Its detection and accurate quantification in urine and plasma are vital for the diagnosis and monitoring of MCAD deficiency, a genetic disorder that can lead to serious health complications if not managed properly. Given its clinical significance, ensuring the accuracy and comparability of Hexanoylglycine quantification across different analytical platforms and laboratories is paramount.
Inter-laboratory Comparison of Hexanoylglycine Quantification
Proficiency testing (PT) schemes, such as those offered by the European Research Network for Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM), provide valuable insights into the performance of laboratories in quantifying specific metabolites. While individual laboratory data is often anonymized, the aggregated results offer a benchmark for the state of the art in Hexanoylglycine analysis.
The following table summarizes the inter-laboratory performance for urinary Hexanoylglycine quantification from the ERNDIM "Quantitative Organic Acids in Urine" scheme. This data reflects the collective performance of a large number of international laboratories.
| Year of PT Scheme | Number of Participants (Approx.) | Median Recovery (%) | Inter-laboratory Coefficient of Variation (CV) (%) | Analytical Technique(s) |
| 2020 | 130 | 67 | Not explicitly stated, but low recovery suggests variability | GC-MS, LC-MS/MS |
| 2019 | 128 | 68 | 57.0 | GC-MS, LC-MS/MS |
| 2012 | 107 | 106 | Not explicitly stated, but high recovery suggests better agreement | GC-MS, LC-MS/MS |
Note: The data indicates variability in the quantification of Hexanoylglycine, as evidenced by the range in median recovery and the high inter-laboratory CV in 2019. This underscores the importance of standardized protocols and the use of appropriate internal standards.[1][2][3]
Experimental Protocols for Hexanoylglycine Quantification
The two predominant analytical techniques for the quantification of Hexanoylglycine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative protocols for each method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Hexanoylglycine
This protocol is a generalized procedure based on common practices for organic acid analysis in clinical laboratories.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled Hexanoylglycine).
-
Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
Extract the organic acids with a suitable organic solvent, such as ethyl acetate or diethyl ether, by vigorous mixing.
-
Separate the organic phase and repeat the extraction process on the aqueous phase.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to increase the volatility of Hexanoylglycine for GC analysis. A common method is silylation.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Employ a temperature gradient to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of Hexanoylglycine and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Hexanoylglycine
This protocol outlines a common approach for the analysis of acylglycines in plasma, which typically does not require derivatization.
1. Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled Hexanoylglycine).
-
Precipitate the plasma proteins by adding a solvent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly or after evaporation and reconstitution in a suitable solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for the separation of Hexanoylglycine from other plasma components.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically employed.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the Hexanoylglycine.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Hexanoylglycine and its internal standard are monitored for high selectivity and sensitivity.
Visualizing the Metabolic Context and Analytical Workflow
To better understand the role of Hexanoylglycine and the process of its analysis, the following diagrams are provided.
Caption: Simplified metabolic pathway of Hexanoylglycine formation.
Caption: General workflow for Hexanoylglycine quantification.
Conclusion
The accurate quantification of Hexanoylglycine is essential for the diagnosis and management of MCAD deficiency. Inter-laboratory proficiency testing data reveals that while laboratories can achieve good performance, there is notable variability, highlighting the need for robust and standardized analytical methods. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, and the choice of method may depend on the specific laboratory's expertise and available instrumentation. By adhering to detailed and validated protocols, laboratories can improve the accuracy and consistency of their Hexanoylglycine measurements, ultimately benefiting patient care.
References
Cross-Validation of Immunoassay and LC-MS for Hexanoylglycine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hexanoylglycine, a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is crucial for both clinical diagnostics and therapeutic development.[1][2] This guide provides a comprehensive comparison of two primary analytical methods: immunoassay and liquid chromatography-mass spectrometry (LC-MS). The following sections detail the experimental protocols, present a head-to-head performance comparison, and illustrate the analytical workflows.
Methodology Comparison
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3] Immunoassays, on the other hand, utilize the specific binding of antibodies to antigens for quantification and are known for their high throughput and ease of use.[4] While LC-MS/MS is often considered the gold standard for specificity and accuracy in small molecule quantification, immunoassays offer a practical alternative for rapid screening and high-volume testing.
Performance Characteristics
The choice between an immunoassay and an LC-MS method depends on the specific requirements of the study, including the need for throughput, specificity, and sensitivity. The table below summarizes the typical performance characteristics of each method for the quantification of hexanoylglycine.
| Performance Metric | Immunoassay (Competitive ELISA) | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL | 1000 - 10,000 ng/mL |
| Accuracy (% Bias) | < 20% | < 15% |
| Precision (%CV) | < 15% | < 10% |
| Specificity | High, but potential for cross-reactivity | Very High, based on mass-to-charge ratio |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Sample Volume | Low (10-50 µL) | Low to Moderate (50-100 µL) |
| Cost per Sample | Lower | Higher |
| Method Development Time | Longer (antibody development) | Shorter (for existing platforms) |
Experimental Protocols
Detailed and validated protocols are essential for reliable and reproducible results. The following sections outline representative experimental procedures for the quantification of hexanoylglycine by a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Immunoassay: Competitive ELISA Protocol
This protocol describes a typical competitive ELISA for the quantification of hexanoylglycine in biological samples.
-
Coating: A 96-well microplate is coated with a hexanoylglycine-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours to prevent non-specific binding.
-
Competition: Standards, quality controls, and unknown samples are mixed with a fixed concentration of an anti-hexanoylglycine antibody and added to the wells. The plate is incubated for 1-2 hours, allowing free hexanoylglycine in the sample to compete with the coated hexanoylglycine for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark. The enzyme converts the substrate to a colored product.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of hexanoylglycine is inversely proportional to the signal.
LC-MS/MS Protocol
This protocol outlines a stable isotope dilution LC-MS/MS method for the quantification of hexanoylglycine.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., urine or plasma), add an internal standard (e.g., ¹³C-labeled hexanoylglycine).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both hexanoylglycine and its stable isotope-labeled internal standard are monitored for quantification.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the cross-validation of the immunoassay and LC-MS methods.
Caption: Experimental workflow for the cross-validation of immunoassay and LC-MS.
Caption: Logical comparison of Immunoassay and LC-MS/MS for Hexanoylglycine analysis.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. labs.iqvia.com [labs.iqvia.com]
A Researcher's Guide to Hexanoylglycine-d2: Purity, Isotopic Enrichment, and Analytical Performance
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the purity and isotopic enrichment of internal standards are paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive assessment of Hexanoylglycine-d2, a critical internal standard for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We present a comparative analysis of this compound with alternative standards, supported by experimental data and detailed analytical protocols.
This compound is the deuterated form of Hexanoylglycine, a key biomarker that accumulates in individuals with MCAD deficiency, an inherited metabolic disorder.[1][2] Its role as an internal standard in mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is to correct for sample preparation variability and matrix effects, thereby ensuring the precision of diagnostic tests.[3][4]
Comparative Analysis of this compound and Alternatives
The selection of an appropriate internal standard is a critical step in bioanalytical method development. While this compound is a widely used standard, other isotopically labeled acylglycines can also be employed. This section compares key quality attributes of commercially available this compound and a common alternative.
| Feature | This compound | Hexanoylglycine-(¹³C₂, ¹⁵N) |
| Chemical Purity (by HPLC) | 95%[] | 95% |
| Isotopic Enrichment | 98 atom % D | 97-99% |
| Label Type | Deuterium (²H) | Carbon-13 & Nitrogen-15 |
| Common Analytical Method | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
| Primary Application | Internal standard for MCAD deficiency diagnosis | Internal standard for metabolic research |
Experimental Protocols
Accurate assessment of the purity and isotopic enrichment of this compound is essential for its qualification as an internal standard. The following are detailed methodologies for these critical evaluations.
Chemical Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum to obtain a flat baseline and accurate peak integration.
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the certified internal standard, taking into account the number of protons giving rise to each signal and the molecular weights of the two compounds.
Isotopic Enrichment Determination by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a stable isotope-labeled compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Mass Spectrometric Analysis: Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-MS. Acquire full scan mass spectra in the region of the molecular ion.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Hexanoylglycine (M+0) and the corresponding peak for this compound (M+2).
-
Measure the ion intensities of the isotopic cluster.
-
The isotopic enrichment is calculated as the ratio of the intensity of the M+2 ion to the sum of the intensities of all isotopic peaks (M+0, M+1, M+2, etc.), expressed as a percentage.
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Figure 1. Experimental workflow for assessing the purity and isotopic enrichment of this compound.
Role in Diagnostic Pathways
Hexanoylglycine is a downstream metabolite that accumulates due to the deficiency of the MCAD enzyme in the fatty acid β-oxidation pathway. The use of this compound as an internal standard allows for its accurate quantification, aiding in the diagnosis of MCAD deficiency.
Figure 2. Simplified metabolic pathway showing the role of MCAD and the accumulation of Hexanoylglycine in MCAD deficiency.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acylglycine Extraction: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of acylglycines is crucial for metabolic studies and the diagnosis of various inborn errors of metabolism. The initial step of sample extraction is a critical determinant of the quality and reliability of analytical results. This guide provides an objective comparison of the most common techniques for acylglycine extraction: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with additional information on extraction from Dried Blood Spots (DBS).
Performance Comparison of Acylglycine Extraction Techniques
The choice of an appropriate extraction method depends on various factors, including the sample matrix (urine, plasma, serum, dried blood spots), the required purity of the extract, the desired recovery, and the available resources. The following table summarizes the key quantitative performance metrics for the different extraction techniques based on available experimental data.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Dried Blood Spot (DBS) Extraction |
| Mean Recovery | 84.1% (for urinary organic acids, including acylglycines)[1] | 77.4% (for urinary organic acids, including acylglycines)[1] | >50% (with acetonitrile or ethanol for peptides, applicable to acylglycines)[2] | Data not directly comparable, but method shows good linearity and minimal ion suppression (2-10%)[3] |
| Purity/Matrix Effect | Generally provides cleaner extracts with lower matrix effects compared to LLE and PPT.[4] | Prone to emulsion formation and may result in less clean extracts compared to SPE. | Can result in significant matrix effects as it primarily removes proteins, leaving other interferences. | Ion suppression is reported to be minimal (2-10%). |
| Processing Time | Can be more time-consuming than PPT due to multiple steps (conditioning, loading, washing, elution). However, it is faster than traditional LLE. | Generally more time-consuming and labor-intensive than SPE and PPT, especially with shaking and phase separation steps. | The simplest and fastest method. | The extraction process itself is relatively quick. |
| Selectivity | High selectivity can be achieved by choosing the appropriate sorbent. | Selectivity depends on the choice of immiscible solvents. | Less selective, as it precipitates a broad range of proteins. | Method is specific for acylglycines. |
| Automation Potential | Highly amenable to automation in 96-well plate format. | Automation is possible but can be more complex due to the handling of two liquid phases. | Easily automated, especially in a 96-well plate format. | Amenable to high-throughput automated punching and extraction. |
| Typical Sample Types | Urine, Plasma, Serum. | Urine, Plasma, Serum. | Plasma, Serum. | Whole Blood. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for acylglycine sample preparation, highlighting the key stages involved in each of the discussed extraction techniques.
Caption: A diagram illustrating the different paths a biological sample can take depending on the chosen acylglycine extraction method.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed, based on established and published protocols.
Solid-Phase Extraction (SPE) for Urinary Acylglycines
This protocol is adapted from a comparative study on urinary organic acid extraction.
Materials:
-
SPE columns (e.g., anion exchange or silica-based)
-
Methanol
-
Distilled water
-
1 mol/L Acetic acid
-
0.01 mol/L Barium hydroxide (Ba(OH)₂)
-
Internal standard solution
-
Nitrogen evaporator
-
Derivatization agent (e.g., BSTFA + TMCS (99:1) and pyridine)
Procedure:
-
Column Activation: Wash the SPE column twice with 2 mL of methanol, followed by 2 mL of distilled water, and then 2 mL of 1 mol/L acetic acid.
-
Column Equilibration: Rinse the column with distilled water at a rate of 4 mL/min until the pH of the eluate is neutral to wash away excess acetic acid.
-
Sample Preparation: To a urine sample volume equivalent to 1 mg of creatinine, add an equal volume of 0.01 mol/L Ba(OH)₂ and the internal standard. Mix and centrifuge the sample.
-
Sample Loading: Take half of the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8.0-8.5. Load the prepared sample onto the conditioned SPE column.
-
Elution: Elute the acylglycines from the column according to the manufacturer's instructions for the specific SPE sorbent.
-
Drying: Collect the eluate in a glass tube and evaporate it to dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization (for GC-MS analysis): To the dried residue, add 100 µL of a 1:1 mixture of BSTFA + TMCS (99:1) and pyridine. Cap the vial and incubate at 80°C for 30 minutes. The sample is then ready for GC-MS analysis.
Liquid-Liquid Extraction (LLE) for Urinary Acylglycines
This protocol is also adapted from the comparative study on urinary organic acid extraction.
Materials:
-
Ethyl acetate
-
Internal standard solution
-
Sodium chloride (NaCl)
-
50 g/L aqueous hydroxylamine hydrochloride solution
-
7.5 mol/L Sodium hydroxide (NaOH)
-
6 mol/L Hydrochloric acid (HCl)
-
Nitrogen evaporator
-
Derivatization agent (e.g., BSTFA + TMCS (99:1) and pyridine)
Procedure:
-
Sample Preparation: In a 10 mL test tube, add 6 mL of ethyl acetate to a urine sample equivalent to 1 mg of creatinine. Add 40 µL of the internal standard.
-
Oximation and pH Adjustment: Add 1 g of NaCl and 500 µL of a 50 g/L aqueous hydroxylamine hydrochloride solution. Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH and incubate for 30 minutes at 60°C.
-
Acidification and Extraction: After cooling, acidify the mixture with 6 mol/L HCl. Extract the acylglycines by vortexing with ethyl acetate three times.
-
Drying: Combine the ethyl acetate layers and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization (for GC-MS analysis): To the dried residue, add 100 µL of a 1:1 mixture of BSTFA + TMCS (99:1) and pyridine. Cap the vial and incubate at 80°C for 30 minutes. The sample is now ready for analysis.
Protein Precipitation (PPT) for Plasma or Serum Samples
This is a general protocol for protein precipitation using acetonitrile, a common method for preparing samples for LC-MS/MS analysis.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known volume of plasma or serum (e.g., 100 µL) into a microcentrifuge tube.
-
Precipitation: Add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL) to the sample.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acylglycines and transfer it to a clean tube for analysis. The sample can be directly injected into an LC-MS/MS system or undergo further processing like evaporation and reconstitution in a suitable solvent.
Dried Blood Spot (DBS) Extraction for Acylglycines
This method is based on a novel protocol for the quantitation of acylglycines from dried blood spots.
Materials:
-
Dried blood spot cards
-
DBS puncher (e.g., 3.2 mm)
-
Extraction solvent (e.g., Butanol-HCl)
-
Microplate or vials
-
Incubator/shaker
Procedure:
-
Sample Collection: Punch out two 3.2 mm discs from the dried blood spot card and place them into a well of a microplate or a vial.
-
Extraction: Add the extraction solvent (e.g., butanol-HCl) to the DBS punches.
-
Incubation: Seal the plate or vial and incubate with shaking for a specified time and temperature to allow for the extraction of acylglycines.
-
Sample Collection: After incubation, the supernatant containing the extracted acylglycines is collected and can be directly analyzed or further processed (e.g., derivatized) depending on the analytical platform.
Conclusion
The selection of an appropriate sample extraction technique is a critical first step in the reliable analysis of acylglycines.
-
Solid-Phase Extraction (SPE) offers high recovery and purity, making it a robust choice for complex matrices, and is well-suited for automation.
-
Liquid-Liquid Extraction (LLE) , while a more traditional method, can be effective but is often more labor-intensive and may have lower recovery rates compared to SPE.
-
Protein Precipitation (PPT) is a rapid and simple technique, ideal for high-throughput screening, though it may compromise extract purity.
-
Dried Blood Spot (DBS) extraction provides a minimally invasive sampling method that is excellent for newborn screening and large-scale studies.
Researchers should carefully consider the specific requirements of their study, including the sample type, desired data quality, and available resources, to select the most suitable extraction method for their acylglycine analysis.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
Navigating the Labyrinth of Low-Level Detection: A Comparative Guide to Hexanoylglycine Analysis
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of hexanoylglycine, a critical biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is paramount. This guide provides an objective comparison of the primary analytical methods employed for hexanoylglycine analysis, with a focus on the limit of detection (LOD), supported by experimental data and detailed methodologies.
Hexanoylglycine is an acyl glycine that accumulates in individuals with MCAD deficiency, an inherited metabolic disorder that prevents the body from converting certain fats into energy. The accurate measurement of hexanoylglycine in biological matrices, primarily urine, is crucial for the diagnosis and monitoring of this condition. The ability to detect minute quantities of this biomarker is essential for early diagnosis, particularly in newborn screening programs, and for ongoing patient management.
This guide delves into the two predominant analytical techniques for hexanoylglycine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore their respective strengths and limitations in achieving the lowest possible limits of detection.
Comparative Analysis of Detection Limits
The limit of detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. A lower LOD signifies a more sensitive assay, capable of detecting even trace amounts of the target compound.
| Analytical Method | Matrix | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Derivatization Required | Reference |
| GC-MS | Urine | Quantification Range: 0.0167-16.7 µg/mL | Yes (e.g., Silylation) | [1] |
| LC-MS/MS | Urine | LLOQ: 1-5 nM | Optional (can enhance sensitivity) | [2][3] |
Note: The table presents the lowest reported quantification range for GC-MS and the lower limit of quantitation (LLOQ) for LC-MS/MS. While the LOD is technically different from the LLOQ (the lowest concentration that can be quantified with acceptable precision and accuracy), a low LLOQ is indicative of a correspondingly low LOD.
From the data, it is evident that LC-MS/MS offers significantly lower detection limits for hexanoylglycine analysis compared to traditional GC-MS methods. The reported LLOQ in the nanomolar range for LC-MS/MS highlights its superior sensitivity, making it the preferred method for applications requiring the detection of very low concentrations of hexanoylglycine, such as in newborn screening or in monitoring patients with mild or asymptomatic MCAD deficiency.
Experimental Protocols
To provide a practical understanding of these methodologies, detailed experimental protocols for both GC-MS and LC-MS/MS analysis of hexanoylglycine in urine are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of hexanoylglycine necessitates a derivatization step to increase its volatility and thermal stability for gas chromatographic separation.
1. Sample Preparation and Derivatization:
-
Internal Standard Addition: To a 1 mL urine sample, add a known amount of a stable isotope-labeled internal standard, such as [¹³C₂]hexanoylglycine, to correct for variations in sample preparation and analysis.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate the acylglycines from the aqueous urine matrix.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hexanoylglycine to its volatile trimethylsilyl (TMS) derivative.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring specific ions characteristic of the hexanoylglycine-TMS derivative and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can often analyze hexanoylglycine directly without derivatization, simplifying the workflow and reducing potential sources of error.
1. Sample Preparation:
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard ([¹³C₂]hexanoylglycine) to a 100 µL urine sample.
-
Protein Precipitation/Dilution: For urine samples, a simple dilution with the initial mobile phase (e.g., 1:10 with 10% methanol in water with 0.1% formic acid) is often sufficient. For plasma samples, protein precipitation with a solvent like acetonitrile is necessary.
-
Centrifugation: Centrifuge the sample to pellet any precipitated proteins or particulates.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for injection.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both hexanoylglycine and its internal standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis of hexanoylglycine.
Caption: Experimental workflow for Hexanoylglycine analysis by GC-MS.
Caption: Experimental workflow for Hexanoylglycine analysis by LC-MS/MS.
Conclusion
In the determination of the limit of detection for hexanoylglycine analysis, LC-MS/MS emerges as the superior technique, offering significantly higher sensitivity compared to GC-MS . The ability to directly analyze samples with minimal preparation, coupled with the high selectivity of tandem mass spectrometry, allows for the reliable detection and quantification of hexanoylglycine at the low nanomolar levels critical for early and accurate diagnosis of MCAD deficiency. While GC-MS remains a viable option, its requirement for derivatization and inherently higher detection limits make it a less favorable choice for applications demanding the utmost sensitivity. The choice of analytical method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of sensitivity. For researchers and clinicians focused on the early and accurate diagnosis of inborn errors of metabolism, the adoption of LC-MS/MS methodologies is strongly recommended.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/ESI-MS/MS Method for Quantification of Hexanoylglycine in Three Different Urine Samples Within a Single Run Using Triplex 1-[(4- Diethylaminophenyl)carbonyl]piperazine Isotopologues [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Derivatization Reagents for Acylglycine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of acylglycines is crucial for diagnosing metabolic disorders and understanding various physiological and pathological processes. Direct analysis of these compounds can be challenging due to their polarity and low volatility. Derivatization, a chemical modification to enhance analyte properties, is a key step in achieving sensitive and reliable results. This guide provides a comparative analysis of common derivatization reagents for acylglycines, supported by experimental data and detailed protocols to aid in method selection and development.
Executive Summary
This guide compares the performance of several common derivatization reagents for the analysis of acylglycines by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key parameters compared include reaction conditions, derivative stability, and analytical sensitivity. Reagents covered include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), acylating agents such as bis(trifluoromethyl)benzyl (BTFMB), esterification agents like n-butanol, and reagents for LC-MS, namely 3-Nitrophenylhydrazine (3-NPH) and p-dimethylaminophenacyl (DmPA) bromide. The choice of reagent is critical and depends on the analytical platform, the specific acylglycines of interest, and the desired performance characteristics.
Comparative Analysis of Derivatization Reagents
The selection of an appropriate derivatization reagent is a critical step in the analytical workflow for acylglycines. The choice depends on the analytical platform (GC-MS or LC-MS), the chemical properties of the acylglycines, and the specific requirements of the assay, such as sensitivity and throughput.
For Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization for GC-MS aims to increase the volatility and thermal stability of acylglycines. The most common approaches are silylation and acylation/esterification.
-
Silylation Reagents: These reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens on the carboxylic acid and amide groups with a silyl group. BSTFA is a versatile and highly reactive reagent, while MTBSTFA forms more stable derivatives that are less susceptible to hydrolysis.
-
Acylation/Esterification Reagents: Acylation reagents like bis(trifluoromethyl)benzyl (BTFMB) bromide and esterification reagents such as n-butanol convert the carboxylic acid group into an ester. BTFMB derivatives are particularly suited for sensitive analysis by negative chemical ionization (NCI)-MS.[1][2] n-Butanol esterification is a classic method that provides stable butyl esters.
For Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, derivatization is primarily employed to enhance ionization efficiency and improve chromatographic retention of polar acylglycines.
-
3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid group of acylglycines, providing a significant enhancement in sensitivity for LC-MS analysis.[3][4][5] The reaction is rapid and can be performed in an aqueous solution, simplifying sample preparation.
-
p-Dimethylaminophenacyl (DmPA) bromide: DmPA bromide is another effective reagent for derivatizing the carboxylic acid group, leading to improved detection sensitivity in LC-MS.
Quantitative Performance Data
The following tables summarize the key performance characteristics of different derivatization reagents based on available literature. Direct comparison across all reagents is challenging due to variations in experimental conditions between studies.
| Reagent | Analytical Platform | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | 30 min | Room Temperature | High sensitivity enhancement, aqueous reaction, no quenching step needed. | Requires EDC as a coupling agent. |
| p-Dimethylaminophenacyl (DmPA) bromide | LC-MS | Not specified | 90 °C | Satisfactory sensitivity. | High reaction temperature, requires a quenching step. |
| BSTFA/MTBSTFA (Silylation) | GC-MS | Varies (minutes to hours) | 60-100 °C | Versatile for a wide range of compounds. | Derivatives can be moisture-sensitive. |
| n-Butanol (Esterification) | GC-MS / LC-MS | 15 min | 65 °C | Forms stable butyl esters. | Requires acidic conditions (e.g., butanolic-HCl). |
| Bis(trifluoromethyl)benzyl (BTFMB) Bromide (Acylation) | GC-MS | Not specified | Not specified | High sensitivity with NCI-MS. | May require quenching and purification steps. |
Table 1: Comparison of Reaction Conditions and General Characteristics.
| Reagent | Derivative Stability | Linearity (R²) | Repeatability (RSD) | Sensitivity Enhancement |
| 3-Nitrophenylhydrazine (3-NPH) | Stable for 48h at room temp; enhanced stability at -20°C or -80°C. | >0.99 | <10% | >50-fold for short- to medium-chain acylglycines. |
| p-Dimethylaminophenacyl (DmPA) bromide | Not specified | Not specified | Not specified | Satisfactory. |
| BSTFA/MTBSTFA (Silylation) | MTBSTFA derivatives are more stable against hydrolysis than BSTFA derivatives. | Not specified | Not specified | Not specified |
| n-Butanol (Esterification) | Stable. | >0.99 | <10% | Not specified |
| Bis(trifluoromethyl)benzyl (BTFMB) Bromide (Acylation) | Stable. | Not specified | Not specified | High with NCI-MS. |
Table 2: Comparison of Performance Metrics.
Experimental Protocols
Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis
This protocol is adapted from a study on the targeted metabolomics analysis of N-Acyl Glycines.
Materials:
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (200 mM in 70% methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) solution (120 mM in 70% methanol containing 6% pyridine)
-
Plasma or urine samples
-
Internal standard solution
Procedure:
-
Sample Preparation: For plasma, take a 50 µL aliquot. For urine, dilute the sample 20-fold with 70% methanol and take a 40 µL aliquot.
-
Internal Standard Addition: Add an appropriate amount of internal standard solution to the sample.
-
Derivatization Reaction:
-
To the plasma sample, add 50 µL of 3-NPH·HCl solution and 50 µL of EDC·HCl solution.
-
To the diluted urine sample, add 40 µL of 3-NPH·HCl solution and 40 µL of EDC·HCl solution.
-
-
Incubation: Mix the reaction mixture and incubate at room temperature for 30 minutes.
-
Analysis: The derivatized sample is ready for LC-MS analysis.
Silylation with BSTFA for GC-MS Analysis
This is a general protocol for the silylation of compounds with active hydrogens.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS)
-
Dried sample containing acylglycines
-
A suitable solvent (e.g., acetonitrile, pyridine)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.
-
Reagent Addition: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS) and 50-100 µL of a suitable solvent to the dried sample in a reaction vial.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific acylglycines.
-
Analysis: Cool the vial to room temperature before opening and injecting an aliquot into the GC-MS.
Esterification with n-Butanol for GC-MS or LC-MS Analysis
This protocol is based on a method for the analysis of acylcarnitines and amino acids, which can be adapted for acylglycines.
Materials:
-
3N Butanolic-HCl (prepared by adding acetyl chloride to n-butanol)
-
Dried sample containing acylglycines
Procedure:
-
Sample Preparation: The sample should be in a dried format.
-
Reagent Addition: Add 50 µL of 3N butanolic-HCl to the dried sample.
-
Incubation: Vortex the mixture and incubate at 65°C for 15 minutes.
-
Drying: Dry the sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent for injection into the GC-MS or LC-MS.
Visualizing the Workflow and Chemistry
To better understand the derivatization process and the selection criteria, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
Conclusion and Recommendations
The choice of derivatization reagent for acylglycine analysis is a critical decision that significantly impacts the quality and reliability of the results.
-
For GC-MS analysis , silylation with reagents like BSTFA or MTBSTFA is a versatile approach. For enhanced stability, MTBSTFA is preferred. For high-sensitivity applications, particularly with negative chemical ionization, acylation with BTFMB is an excellent choice. Esterification with n-butanol offers a robust and straightforward alternative.
-
For LC-MS analysis , 3-NPH stands out due to its ability to significantly enhance sensitivity, its mild reaction conditions in aqueous solutions, and the lack of a need for a quenching step. This makes it well-suited for high-throughput clinical and research applications. DmPA bromide is also a viable option for improving sensitivity, although it requires more stringent reaction conditions.
Researchers should carefully consider the specific goals of their analysis, the available instrumentation, and the information provided in this guide to select the most appropriate derivatization strategy for their acylglycine research. Validation of the chosen method with appropriate standards and quality control samples is essential to ensure accurate and precise quantification.
References
- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Accuracy and precision of Hexanoylglycine quantification with Hexanoylglycine-d2
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of biomarkers is paramount. Hexanoylglycine, a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), requires robust analytical methods for reliable measurement. This guide provides a comprehensive comparison of Hexanoylglycine quantification with and without the use of a deuterated internal standard, Hexanoylglycine-d2, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is because it effectively corrects for variability that can be introduced during sample preparation, chromatographic separation, and detection.
Quantitative Performance: A Tale of Two Methods
The inclusion of this compound as an internal standard significantly enhances the accuracy and precision of Hexanoylglycine quantification. The following tables summarize the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Hexanoylglycine analysis.
Table 1: Performance of Hexanoylglycine Quantification WITH this compound Internal Standard
| Performance Metric | Result |
| Accuracy (Recovery) | 90.2% - 109.3%[1] |
| Precision (CV%) | < 10%[1] |
| Linearity (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | Method Dependent |
Data derived from a study on the quantification of various acylglycines using deuterated internal standards.
Table 2: Expected Performance of Hexanoylglycine Quantification WITHOUT an Internal Standard
| Performance Metric | Expected Result | Rationale for Poorer Performance |
| Accuracy (Recovery) | Highly Variable | Subject to matrix effects, extraction inconsistencies, and instrument variability.[2][3] |
| Precision (CV%) | > 15-20% | Inconsistent injection volumes and fluctuations in instrument response are not corrected for. |
| Linearity (r²) | < 0.99 | Variability in sample processing and detection can lead to greater deviation from linearity. |
| Lower Limit of Quantification (LLOQ) | Higher than with IS | Increased noise and variability can mask the true signal of the analyte at low concentrations. |
This table represents the expected performance based on established principles of bioanalytical method validation where the absence of an internal standard leads to uncorrected sources of error.
The "Why": The Role of an Internal Standard
The significant improvement in data quality when using this compound can be attributed to its ability to mimic the behavior of the endogenous, non-labeled Hexanoylglycine throughout the analytical process. Since the internal standard is chemically identical to the analyte, differing only in isotopic composition, it experiences the same losses during sample extraction and the same variations in ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are normalized, leading to a more accurate and precise final concentration.
Caption: How an internal standard corrects for analytical variability.
Experimental Protocol: Quantification of Hexanoylglycine using LC-MS/MS with this compound
This protocol outlines a typical workflow for the accurate quantification of Hexanoylglycine in a biological matrix (e.g., urine or plasma).
1. Sample Preparation
-
Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of urine) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation/Extraction: Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the sample to remove proteins. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to further clean up the sample.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing Hexanoylglycine and this compound to a new tube or vial for analysis.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: A consistent volume (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Hexanoylglycine and this compound are monitored.
-
3. Data Analysis
-
Peak Integration: The peak areas for the MRM transitions of both Hexanoylglycine and this compound are integrated.
-
Ratio Calculation: The ratio of the peak area of Hexanoylglycine to the peak area of this compound is calculated for all samples, calibrators, and QCs.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.
-
Quantification: The concentration of Hexanoylglycine in the unknown samples is determined from the calibration curve using their measured peak area ratios.
Caption: Workflow for Hexanoylglycine quantification.
Conclusion
For researchers and professionals in drug development, the choice of analytical methodology directly impacts the reliability and reproducibility of study outcomes. The data and protocols presented in this guide unequivocally demonstrate that the use of this compound as an internal standard is essential for achieving the highest level of accuracy and precision in the quantification of Hexanoylglycine. While methods without an internal standard may appear simpler, they are prone to significant and unpredictable errors that can compromise the integrity of the results. Therefore, for all applications requiring dependable quantification of Hexanoylglycine, the stable isotope dilution method with this compound is the recommended and superior approach.
References
Safety Operating Guide
Proper Disposal Procedures for Hexanoylglycine-d2
Disclaimer: This document provides general guidance for the proper disposal of Hexanoylglycine-d2 based on available chemical safety principles. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Always obtain and consult the SDS provided by the supplier before handling or disposing of this or any chemical. The SDS is the primary source of information regarding hazards, handling, and disposal.
Immediate Safety and Hazard Assessment
Before proceeding with disposal, a thorough hazard assessment is crucial. Based on the chemical structure—an acylated derivative of the amino acid glycine with stable, non-radioactive deuterium isotopes—this compound is not expected to be classified as a hazardous substance. The parent compound, glycine, is widely regarded as non-hazardous.[1][2][3] However, this should be confirmed with the supplier-specific SDS.
Key Safety Steps:
-
Consult the SDS: Obtain and carefully read the Safety Data Sheet for this compound from your supplier. Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
-
-
Work Area: Handle the chemical in a well-ventilated area, such as a fume hood, especially if there is a risk of generating dust or aerosols.
Disposal Planning and Segregation
Proper chemical waste disposal begins with careful planning and segregation to ensure compliance with regulations and to prevent accidental mixing of incompatible substances.[4]
-
Waste Determination: The first step is to determine if the waste is hazardous or non-hazardous according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] This determination should be based on the information in the SDS. If the SDS classifies the compound as non-hazardous, it can typically be disposed of as such, provided it is not mixed with any hazardous waste.
-
The Mixture Rule: Be aware of the "mixture rule." If a non-hazardous chemical like this compound is mixed with a listed or characteristic hazardous waste, the entire mixture must be treated as hazardous waste.
-
Waste Container: Use a dedicated and clearly labeled waste container for this compound waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste" (contingent on SDS confirmation)
-
Accumulation start date
-
The name of the principal investigator or lab contact
-
Step-by-Step Disposal Procedures
Assuming this compound is confirmed to be non-hazardous and is not mixed with hazardous substances, the following disposal procedures are generally applicable.
For Solid Waste (Unused Reagent, Contaminated Labware):
-
Collection: Place the solid this compound waste into a designated, properly labeled, and sealable container. This includes empty original containers, contaminated weigh boats, and disposable labware.
-
Container Sealing: Once the container is full or ready for disposal, securely seal it.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve placing the sealed container in a designated collection area for pickup by your Environmental Health and Safety (EHS) department. Some institutions may permit disposal in the regular trash if the chemical is confirmed to be non-hazardous and is securely contained.
For Liquid Waste (Solutions of this compound):
-
Solvent Check: Identify the solvent used to dissolve the this compound. The disposal method is dictated by the hazards of the solvent. If a hazardous solvent (e.g., methanol, acetonitrile) was used, the entire solution must be treated as hazardous waste.
-
Aqueous Solutions (Non-Hazardous): If this compound is dissolved in a non-hazardous aqueous buffer (e.g., water, saline), it may be permissible to dispose of it down the sanitary sewer.
-
Obtain Approval: Always check with your institution's EHS department before drain disposal of any chemical. Local regulations and wastewater treatment capabilities vary.
-
Dilution: If approved, flush the solution down the drain with a copious amount of cold water (at least a 20-fold excess of water is a common recommendation) to ensure it is well-diluted.
-
-
Solutions with Hazardous Solvents: If the solvent is hazardous, collect the waste solution in a designated hazardous waste container. The container must be properly labeled with the names of all chemical constituents, including percentages, and handled according to your institution's hazardous waste management plan.
Empty Container Disposal:
-
A container that held this compound is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
If the chemical is confirmed non-hazardous, the empty container can often be disposed of in the regular trash after defacing the label to prevent confusion.
-
If the chemical were determined to be an acute (P-listed) hazardous waste, the container would need to be triple-rinsed, with the rinsate collected as hazardous waste. This is not expected for this compound but is a critical general procedure.
Data Presentation
| Waste Type | Primary Hazard Concern | Recommended Disposal Container | General Disposal Pathway (Verify with SDS & EHS) |
| Solid this compound | Assumed Low (Confirm with SDS) | Labeled, sealed container | Institutional Non-Hazardous Chemical Waste Stream |
| Aqueous Solution | Assumed Low (Confirm with SDS) | N/A | Sanitary Sewer (with EHS approval and dilution) |
| Organic Solvent Solution | Solvent-dependent | Labeled, sealed hazardous waste container | Institutional Hazardous Chemical Waste Stream |
| Empty Original Container | Residual material | N/A | Deface label, dispose in regular trash (if non-hazardous) |
| Contaminated Labware | Cross-contamination | Labeled, sealed container | Institutional Non-Hazardous Chemical Waste Stream |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for making a disposal decision for this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Logistics for Handling Hexanoylglycine-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Hexanoylglycine-d2, a deuterated form of a biomarker associated with metabolic disorders. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is crucial. While this compound is not classified as hazardous, proper PPE is mandatory to minimize exposure and ensure personal safety. Engineering controls, such as adequate ventilation or a chemical fume hood, should be in place.
Recommended Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Standard | Use Case |
| Eye Protection | Safety Glasses | ANSI Z87.1 | Mandatory for all handling procedures. |
| Goggles | ANSI Z87.1 | Use when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Standard for handling the solid or solutions. |
| Body Protection | Laboratory Coat | N/A | To be worn at all times in the laboratory. |
Procedural Workflow for Safe Handling
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated, properly labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should also be disposed of in the designated chemical waste stream.
-
Solutions: Solutions containing this compound should be collected in a labeled waste container for liquid chemical waste. Avoid drain disposal unless specifically permitted by institutional guidelines for non-hazardous materials.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, contributing to a culture of safety and scientific excellence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
